An In-depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals Introduction Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of antibody-drug conjugates (ADCs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical, dictating the stability of the conjugate in circulation and the efficiency of payload release within the target cell. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Phe-(Alloc)Lys-PAB-PNP, complete with detailed experimental protocols and visualizations to support researchers in the field of drug development.
This linker incorporates a dipeptide sequence susceptible to enzymatic cleavage, an orthogonal protecting group strategy for selective modification, a self-immolative spacer for efficient drug release, and an activated carbonate for straightforward conjugation to amine-containing payloads.
Chemical Structure and Properties
Boc-Phe-(Alloc)Lys-PAB-PNP is a multi-functional molecule designed for a step-wise and controlled release of a conjugated drug. Its structure consists of several key components:
Boc (tert-Butyloxycarbonyl): An acid-labile protecting group for the N-terminus of the phenylalanine amino acid. This ensures that the N-terminus does not interfere with subsequent coupling reactions during synthesis.
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][]
Alloc (Allyloxycarbonyl): A protecting group on the side chain of the lysine (B10760008) residue. The Alloc group is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group, meaning it can be selectively removed under specific conditions, typically using a palladium catalyst.[3][4] This allows for site-specific modification of the lysine side chain if desired.
PAB (para-aminobenzyl): A self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.[5][6]
PNP (para-nitrophenyl carbonate): An activated carbonate group. The p-nitrophenoxide is an excellent leaving group, facilitating the reaction of the linker with a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.
The complete chemical structure is systematically assembled to ensure stability in circulation and programmed disassembly within the target cancer cell.
Data Presentation
A summary of the key quantitative data for Boc-Phe-(Alloc)Lys-PAB-PNP is presented in the table below.
Property
Value
CAS Number
1160844-44-9
Molecular Formula
C38H45N5O11
Molecular Weight
747.8 g/mol
Appearance
White to off-white solid
Purity (Typical)
≥95% (often >98% by HPLC)
Solubility
Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).
Storage Conditions
Store at -20°C for long-term stability. Shipped at ambient temperature. Solutions should be stored at -80°C for up to 6 months.[7][8]
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC constructed with Boc-Phe-(Alloc)Lys-PAB-PNP is contingent upon a cascade of events that begins with antibody-mediated delivery and culminates in the intracellular release of the cytotoxic payload.
An In-depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals Introduction Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated chemical entity primarily utilized as a cleavable linker in the development of Antibody-Drug Conj...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated chemical entity primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical to its efficacy and safety, and Boc-Phe-(Alloc)Lys-PAB-PNP is engineered with specific functionalities to ensure stability in circulation and efficient release of the payload within the target cell.
This technical guide provides a comprehensive overview of Boc-Phe-(Alloc)Lys-PAB-PNP, including its chemical properties, a detailed, plausible synthesis protocol, its mechanism of action, and experimental procedures for its application and evaluation in ADC development.
Core Components and Functionality
Boc-Phe-(Alloc)Lys-PAB-PNP is a multi-component linker system, with each part playing a distinct role:
Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the N-terminus of the Phenylalanine (Phe) residue. This allows for controlled, stepwise synthesis of the dipeptide linker.
Phe-Lys (Phenylalanine-Lysine) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][][] Enzymatic cleavage of the amide bond between Lysine and the PAB group is the primary mechanism of payload release.
Alloc (Allyloxycarbonyl) Group: A protecting group for the side-chain amine of Lysine. The Alloc group is stable under the conditions used for Boc-deprotection and peptide coupling but can be selectively removed using palladium catalysts.
PAB (p-Aminobenzyl) Group: A self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys bond, the PAB linker undergoes a 1,6-elimination reaction, which results in the release of the conjugated drug in its unmodified, active form.[1]
PNP (p-Nitrophenyl) Carbonate: An activated carbonate that serves as a reactive handle for conjugation to the hydroxyl or amino groups of a cytotoxic payload. The p-nitrophenoxide is an excellent leaving group, facilitating an efficient conjugation reaction.
Dissolve Boc-Phe-Lys(Alloc)-PAB-OH (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C.
Add pyridine (1.5 equivalents) to the solution.
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
Monitor the formation of the activated carbonate by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with cold 1N HCl and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
The crude product can be purified by crystallization or column chromatography to yield Boc-Phe-(Alloc)Lys-PAB-PNP.
Mechanism of Action in an ADC Context
The functionality of Boc-Phe-(Alloc)Lys-PAB-PNP as a cleavable linker is realized after the ADC has been internalized by the target cancer cell.
Signaling pathway of ADC action utilizing a cleavable linker.
Experimental Evaluation
Protocol 4: Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Phe-Lys dipeptide within the linker to enzymatic cleavage by Cathepsin B.
Materials: Boc-Phe-(Alloc)Lys-PAB-Drug conjugate (or a fluorescently labeled version), Recombinant human Cathepsin B, Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5), 96-well black microplate, Fluorescence plate reader.
Procedure:
Prepare a stock solution of the linker-drug conjugate in DMSO.
Dilute the stock solution to the desired final concentration in the assay buffer.
Activate Cathepsin B according to the manufacturer's instructions.
In a 96-well plate, add the linker-drug conjugate solution.
Initiate the reaction by adding the activated Cathepsin B solution.
Include negative controls (without enzyme) and positive controls (a known Cathepsin B substrate).
Incubate the plate at 37°C.
Monitor the cleavage by measuring the increase in fluorescence over time (if using a fluorogenic payload) or by analyzing aliquots at different time points by HPLC or LC-MS to quantify the released drug.
Linker Substrate
Enzyme
Relative Cleavage Rate
Val-Cit-PABC-Payload
Cathepsin B
+++
Phe-Lys-PABC-Payload
Cathepsin B
++++
Val-Ala-PABC-Payload
Cathepsin B
++
Note: The relative cleavage rates are illustrative and can vary depending on the specific payload and experimental conditions. Phe-Lys is generally considered to be an excellent substrate for Cathepsin B.[1]
Conclusion
Boc-Phe-(Alloc)Lys-PAB-PNP is a well-designed and versatile cleavable linker for the development of antibody-drug conjugates. Its dipeptide-based enzymatic cleavage mechanism, coupled with a self-immolative spacer, allows for the controlled and efficient release of cytotoxic payloads within target tumor cells. The synthetic route, while multi-stepped, utilizes standard and well-established chemical transformations. The protocols provided in this guide offer a strong foundation for the synthesis, conjugation, and evaluation of this critical component in the ongoing development of targeted cancer therapies.
An In-depth Technical Guide to the Role of the p-Aminobenzyl (PAB) Spacer in Boc-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed examination of the p-aminobenzyl (PAB) self-immolative spacer within the context of the model compound Boc-Phe-(All...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the p-aminobenzyl (PAB) self-immolative spacer within the context of the model compound Boc-Phe-(Alloc)Lys-PAB-PNP. This molecule is a cornerstone for studying and developing advanced linker technologies for targeted therapeutics, such as antibody-drug conjugates (ADCs). Here, we dissect the individual components, elucidate the precise mechanism of action, present relevant quantitative data, and provide representative experimental protocols.
Deconstruction of the Boc-Phe-(Alloc)Lys-PAB-PNP System
The compound Boc-Phe-(Alloc)Lys-PAB-PNP is a precisely designed chemical entity used to investigate the dynamics of drug release from a carrier molecule.[1][2] It comprises three key functional units: a protease-sensitive trigger, a self-immolative spacer, and a reporter molecule.
The Enzymatic Trigger: Boc-Phe-(Alloc)Lys-
Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is the specific recognition motif for certain lysosomal proteases, most notably Cathepsin B.[][4] Cathepsin B is often upregulated in the tumor microenvironment and within cancer cells, making the Phe-Lys sequence an effective trigger for targeted payload release.[5]
Boc & Alloc Groups: The tert-Butyloxycarbonyl (Boc) group on the N-terminus of phenylalanine and the Allyloxycarbonyl (Alloc) group on the lysine (B10760008) side-chain are protecting groups used during chemical synthesis. In a final ADC construct, the N-terminal protecting group would be replaced by the antibody.
The Self-Immolative Spacer: -PAB-
The p-aminobenzyl (PAB) group (derived from p-aminobenzyl alcohol) is the central component of this system.[6][7] It acts as a stable covalent bridge connecting the enzymatic trigger (the dipeptide) to the payload.[4] Its essential function is to undergo rapid, spontaneous decomposition only after the trigger has been cleaved, a process known as self-immolation.[8][9]
The Reporter Payload: -PNP
The p-nitrophenyl (PNP) group serves as a surrogate for a cytotoxic drug. The resulting molecule, p-nitrophenol (PNP-OH), is a chromophore whose release can be easily and accurately quantified using UV-Vis spectrophotometry. This makes the entire compound an excellent tool for studying the kinetics and efficiency of the linker cleavage mechanism.[10]
The Critical Role and Mechanism of the PAB Spacer
The primary role of the PAB spacer is to ensure that the payload is released in its native, unmodified form, but only after a specific activation event.[4][6] This prevents premature drug release in systemic circulation, which could lead to off-target toxicity, and guarantees the delivery of a fully active drug inside the target cell.[11] The release mechanism is a sophisticated, two-step electronic cascade.
Step 1: Enzymatic Cleavage of the Peptide Trigger
Upon internalization into a target cell's lysosome, Cathepsin B recognizes and cleaves the amide bond between the lysine residue and the PAB group. This enzymatic action is the rate-limiting and specificity-determining step of the entire process. The cleavage unmasks the aniline (B41778) amine on the PAB spacer.
Step 2: Spontaneous 1,6-Elimination (Self-Immolation)
The newly exposed free amine is a strong electron-donating group.[10] Its presence initiates a spontaneous and irreversible 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring, leading to the fragmentation of the spacer into two components: the highly reactive aza-quinone methide and the released payload (in this case, p-nitrophenol).[8][10][12] The aza-quinone methide is subsequently quenched by water.[10] This entire fragmentation process is rapid and independent of any further enzymatic activity.[9]
Caption: Mechanism of payload release via enzymatic cleavage and self-immolation.
Quantitative Data: Cleavage Efficiency
The choice of dipeptide trigger is critical to the overall efficacy of the linker system. The Phe-Lys sequence has been shown to be an exceptionally efficient substrate for Cathepsin B, significantly outperforming other commonly used sequences like Val-Cit.
Extremely rapid payload release following enzymatic recognition.
Val-Cit
Cathepsin B
Standard benchmark for Cathepsin B cleavage.[4][14]
Well-validated, excellent plasma stability, and efficient cleavage.[][15]
Val-Ala
Cathepsin B
Cleaved at approximately half the rate of Val-Cit.[13]
Offers an alternative cleavage kinetic profile.
Note: The data presented are based on comparative studies. Absolute kinetic parameters (kcat/Km) can vary based on the full molecular construct and experimental conditions.
Experimental Protocols
Evaluating the performance of a linker system like Boc-Phe-(Alloc)Lys-PAB-PNP is crucial. Below is a representative protocol for an in vitro enzymatic cleavage assay designed to quantify the rate of payload release.
Protocol: In Vitro Cathepsin B-Mediated Cleavage Assay
1. Materials & Reagents:
Substrate: Boc-Phe-(Alloc)Lys-PAB-PNP (stock solution in DMSO).
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of the cold quenching solution.
Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the remaining intact substrate and the released p-nitrophenol.
Plot the concentration of the released p-nitrophenol versus time to determine the initial reaction rate and calculate kinetic parameters.
Caption: A typical experimental workflow for an in vitro linker cleavage assay.
Conclusion
The p-aminobenzyl (PAB) spacer is a highly effective and clinically validated self-immolative unit crucial for the design of advanced drug delivery systems.[6][14] Within the Boc-Phe-(Alloc)Lys-PAB-PNP construct, it serves as the essential bridge that, upon a specific enzymatic command, undergoes a rapid and irreversible electronic cascade to release its payload. The elegance of the PAB spacer lies in its simplicity and reliability, ensuring that a linked therapeutic agent is only liberated at the intended site of action, thereby maximizing efficacy and minimizing systemic toxicity. Understanding its mechanism and kinetics through model systems like this is fundamental to the continued innovation of targeted cancer therapies.
In-Depth Technical Guide: Boc-Phe-(Alloc)Lys-PAB-PNP (CAS 1160844-44-9) for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals Abstract Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of antibody-drug conjugates (ADCs). T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core attributes, mechanism of action, and application in the development of targeted cancer therapies. Detailed physicochemical properties are presented, alongside a discussion of the enzymatic cleavage and self-immolative release mechanism that underpins its function. This document synthesizes available information to provide a foundational resource for researchers engaged in the advancement of ADC technology.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Boc-Phe-(Alloc)Lys-PAB-PNP is a protease-cleavable linker that incorporates a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer, designed for controlled drug release within the tumor microenvironment. Its structure features a dipeptide sequence (Phenylalanine-Lysine) that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in cancer cells.
Physicochemical and Structural Data
The fundamental properties of Boc-Phe-(Alloc)Lys-PAB-PNP are summarized in the table below, providing essential information for its handling, storage, and application in conjugation chemistry.
Mechanism of Action: A Two-Step Drug Release Cascade
The therapeutic efficacy of an ADC utilizing the Boc-Phe-(Alloc)Lys-PAB-PNP linker is contingent upon the precise and controlled release of its cytotoxic payload within the target cancer cell. This is achieved through a sophisticated two-step mechanism involving enzymatic cleavage followed by self-immolation.
Step 1: Enzymatic Cleavage of the Dipeptide
Upon internalization of the ADC into the target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the first step of drug release. The Phenylalanine-Lysine (Phe-Lys) dipeptide within the linker is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. This enzymatic action is a critical selectivity filter, as Cathepsin B is frequently upregulated in various tumor types.
Step 2: Self-Immolative Release via 1,6-Elimination
The cleavage of the Phe-Lys dipeptide unmasks a primary amine on the p-aminobenzyl (PAB) group. This triggers a spontaneous, irreversible intramolecular electronic cascade known as 1,6-elimination. This self-immolative process leads to the fragmentation of the PAB spacer and the subsequent release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.
Figure 1: Mechanism of drug release from an ADC with a Phe-Lys-PAB linker.
Application in Antibody-Drug Conjugate Synthesis
Boc-Phe-(Alloc)Lys-PAB-PNP is a key reagent in the construction of ADCs. The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for conjugation to the cytotoxic payload, typically through a nucleophilic attack from a hydroxyl or amino group on the drug molecule. The Boc and Alloc protecting groups on the Phe-Lys dipeptide prevent unwanted side reactions during this process and are subsequently removed to allow for conjugation to the antibody.
A patent application (EP4247855A1) discloses the use of Boc-Phe-(Alloc)Lys-PAB-PNP as a linker in the development of anti-CD73 antibody-drug conjugates for cancer therapy.[5] This highlights its relevance and application in ongoing oncology research and drug development.
Experimental Workflow for ADC Synthesis
The following diagram outlines a generalized experimental workflow for the synthesis of an antibody-drug conjugate using a pre-formed linker-drug construct.
Figure 2: Generalized workflow for the synthesis of an antibody-drug conjugate.
Conclusion
Boc-Phe-(Alloc)Lys-PAB-PNP is a valuable and versatile tool in the field of antibody-drug conjugate research and development. Its protease-cleavable dipeptide and self-immolative spacer provide a robust mechanism for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing the therapeutic window of these potent anticancer agents. The information presented in this guide serves as a foundational resource for scientists and researchers working to advance the next generation of targeted cancer therapies. Further research and publication of detailed experimental data on ADCs utilizing this specific linker will be invaluable to the scientific community.
An In-depth Technical Guide to Cathepsin B-Cleavable Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals Cathepsin B-cleavable linkers are a cornerstone of modern targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). Their design...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Cathepsin B-cleavable linkers are a cornerstone of modern targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). Their design leverages the aberrant expression of cathepsin B in the tumor microenvironment to achieve site-specific release of potent cytotoxic agents. This guide provides a comprehensive overview of the core principles, design considerations, and experimental evaluation of these critical drug delivery components.
Introduction to Cathepsin B and its Role in Cancer
Cathepsin B is a lysosomal cysteine protease involved in normal intracellular protein turnover.[1][2] However, in many pathological conditions, including numerous cancers, its expression and activity are significantly upregulated.[2][3][4][5] In the context of cancer, cathepsin B contributes to tumor progression through the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.[3][6] It is often secreted by tumor cells or released from dying cells, leading to increased concentrations in the tumor microenvironment.[3][4] This differential expression and activity between tumor and healthy tissues make cathepsin B an attractive target for the selective activation of prodrugs.[2][]
Core Principles of Cathepsin B-Cleavable Linkers
The fundamental principle behind cathepsin B-cleavable linkers is the incorporation of a specific peptide sequence that is recognized and hydrolyzed by the enzyme. This cleavage event initiates the release of the conjugated therapeutic payload.
Mechanism of Action:
The most widely utilized cathepsin B-cleavable linker is the dipeptide sequence valine-citrulline (Val-Cit).[8][9][10] This linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][11] The entire process of drug release can be summarized in the following steps:
ADC Internalization: An ADC carrying the cathepsin B-cleavable linker binds to a target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of active proteases, including cathepsin B.[12]
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit linker.[12]
Self-Immolation: The cleavage of the Val-Cit dipeptide from the PABC spacer is the triggering event. The resulting p-aminobenzyl alcohol is unstable and undergoes a spontaneous 1,6-elimination reaction.[12]
Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[11][12]
This mechanism ensures that the potent payload is released preferentially inside the target cancer cells, thereby minimizing systemic toxicity.[8][9]
Figure 1: ADC Internalization and Payload Release.
Design and Synthesis of Cathepsin B-Cleavable Linkers
The design of an effective cathepsin B-cleavable linker involves a careful balance of stability in systemic circulation and efficient cleavage within the target cell.
Key Components:
Cleavage Site: The Val-Cit dipeptide is the most common motif due to its favorable interaction with the active site of cathepsin B and its relative stability in plasma.[][12] Other sequences, such as Val-Ala and Phe-Lys, have also been explored.[1][]
Self-Immolative Spacer: The PABC spacer is widely used to ensure a clean and traceless release of the payload in its active form.[][12]
Conjugation Handle: The linker must incorporate a reactive group for conjugation to the antibody. This is often a maleimide (B117702) group for reaction with cysteine residues or an activated ester for reaction with lysine (B10760008) residues.[9]
Synthesis:
The synthesis of cathepsin B-cleavable linkers is often a multi-step process. A common strategy involves solid-phase peptide synthesis (SPPS) to construct the dipeptide motif, followed by the solution-phase attachment of the self-immolative spacer and the conjugation handle.[8][9][13] Recent advancements have focused on developing more efficient and scalable synthetic routes to improve yields and reduce the need for extensive purification.[8][9][13][14]
Figure 2: Core Components and Release Mechanism.
Quantitative Analysis of Linker Performance
The evaluation of cathepsin B-cleavable linkers involves quantifying their stability and cleavage kinetics. This data is crucial for selecting the optimal linker for a given therapeutic application.
Parameter
Description
Typical Value/Range
Reference
Cleavage Efficiency
The rate or extent of linker cleavage by cathepsin B. Often measured as a percentage of released payload over time or as a relative fluorescence unit (RFU) in fluorogenic assays.
Varies significantly with linker sequence and assay conditions.
The stability of the linker in plasma, indicating its potential for premature drug release in circulation.
Half-life > 7 days is desirable.
[]
Michaelis-Menten Constant (Km)
The substrate concentration at which the enzyme reaction rate is half of the maximum rate (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
Not widely published for full ADCs, but comparative studies on model substrates are performed.
Note: Quantitative data for specific linkers can vary widely depending on the experimental setup, including enzyme concentration, pH, temperature, and the nature of the conjugated payload.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the performance of cathepsin B-cleavable linkers.
5.1. In Vitro Cleavage Assays
These assays use purified cathepsin B to assess the susceptibility of a linker to enzymatic cleavage.
Fluorogenic Substrate Cleavage Assay: This is a high-throughput method for screening linker sequences.[12]
Principle: The peptide linker is conjugated to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] Upon cleavage by cathepsin B, the fluorophore is released, resulting in a quantifiable increase in fluorescence.[1]
Endpoint Assay: Measures fluorescence at a single time point to screen a library of linkers.[1]
Kinetic Assay: Continuously monitors fluorescence over time to determine kinetic parameters like Km and kcat.[1][12]
LC-MS Based Payload Release Assay: This method directly quantifies the release of the payload from an ADC.[16]
Principle: The ADC is incubated with cathepsin B, and at various time points, aliquots are taken and analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the released drug.[16][17]
5.2. Cell-Based Assays
These assays evaluate the entire process of ADC internalization, linker cleavage, and payload-induced cytotoxicity in a cellular context.
Cytotoxicity Assay:
Principle: Cancer cells are incubated with varying concentrations of the ADC. Cell viability is measured after a set period to determine the half-maximal inhibitory concentration (IC50).
Internalization and Payload Release Assay:
Principle: Cells are treated with the ADC, and at different time points, cell lysates are prepared. The concentration of the released payload in the lysate is quantified by LC-MS/MS.[16][17]
5.3. Serum Stability Assay
Principle: The ADC is incubated in human or mouse serum for an extended period. At various time points, samples are analyzed to determine the extent of premature drug release.[]
Figure 3: Experimental Workflow for Linker Evaluation.
Cathepsin B Signaling and Interactions
Cathepsin B does not act in isolation. It is part of a complex network of proteases that contribute to cancer progression. Understanding this network is important for contextualizing the action of cathepsin B-cleavable linkers.
ECM Degradation: Cathepsin B can directly degrade components of the ECM, such as collagen IV and fibronectin.[18]
Activation of Other Proteases: Cathepsin B can activate other proteases, such as urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), creating a proteolytic cascade that enhances tumor invasion.[4][6]
Regulation of Expression: The expression of cathepsin B in cancer cells can be upregulated by various signaling pathways, including those involving transforming growth factor-beta (TGF-β).[6]
Figure 4: Cathepsin B in the Tumor Microenvironment.
Future Directions and Conclusion
While the Val-Cit linker has been highly successful, research continues to explore novel cathepsin B-cleavable linkers with improved specificity and stability. For instance, the development of non-peptidic linkers aims to enhance selectivity for cathepsin B over other proteases.[11][] The ongoing optimization of linker technology will undoubtedly lead to the development of safer and more effective targeted therapies.
The Architect's Blueprint: A Technical Guide to Self-Immolative Linkers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of targeted cancer therapy, self-immolative linkers have emerged as critical components in the design of sophisticated drug deliv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted cancer therapy, self-immolative linkers have emerged as critical components in the design of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). These intelligent molecular bridges are engineered to remain stable in systemic circulation and selectively release their potent cytotoxic payloads within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for enhancing therapeutic efficacy while minimizing off-target toxicities. This in-depth guide provides a technical overview of the core principles, mechanisms, quantitative performance data, and experimental evaluation of self-immolative linkers in oncology research.
Core Principles and Mechanisms of Action
The fundamental concept of a self-immolative linker is a molecular "domino effect"—a cascade of spontaneous, intramolecular reactions initiated by a single, specific triggering event.[1][2] This trigger, often the cleavage of a labile bond by tumor-associated enzymes or a response to the unique physiological conditions of the tumor microenvironment (e.g., low pH, high glutathione (B108866) concentration), unmasks a reactive group that sets off the fragmentation of the linker, ultimately liberating the unmodified, active drug.[2][3]
The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[2][3]
1. Elimination-Based Self-Immolation: This is the most common strategy, typically involving 1,4- or 1,6-elimination reactions.[3] The para-aminobenzyl carbamate (B1207046) (PABC) system is a classic example.[4] Upon cleavage of a trigger group (e.g., a peptide bond by cathepsin B), an electron-donating group is revealed, initiating an electronic cascade that results in the release of the drug, carbon dioxide, and a stable byproduct.[3][5]
2. Cyclization-Driven Self-Immolation: This mechanism relies on an intramolecular cyclization reaction to push the release of the payload.[4] The rate of drug release can be modulated by the facility of ring formation (e.g., 5- or 6-membered rings).[4]
Key Types of Self-Immolative Linkers
A diverse array of self-immolative linkers has been developed, each with unique triggers and release kinetics.
PABC (p-aminobenzyl carbamate)-Based Linkers: The gold standard in ADC technology, known for their reliability and well-understood 1,6-elimination mechanism.[4]
Heterocyclic PABC Analogs: Modifications to the PABC scaffold have been explored to fine-tune the rate of self-immolation.
Disulfide-Based Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, rich in glutathione, triggering a 1,4-elimination.[4]
Cyclization-Based Linkers: These systems, such as those based on carbamate-hydrazone hybrids, utilize the formation of a stable ring structure to drive drug release.[4]
Quantitative Data on Linker Performance
The efficacy of a self-immolative linker is critically dependent on its stability in circulation and its efficiency of drug release upon triggering. The following tables summarize key quantitative data for ADCs employing different self-immolative linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Self-Immolative Linkers
Purification materials (Silica gel for chromatography, HPLC system)
Procedure:
Dipeptide Synthesis: Synthesize the Val-Cit dipeptide using standard solid-phase or solution-phase peptide synthesis methodologies.
Coupling to PABC Spacer: Couple the C-terminus of the dipeptide to the amino group of the PABC spacer.
Payload Attachment: Activate the hydroxyl group of the PABC spacer (e.g., by converting it to a p-nitrophenyl carbonate) and react it with the cytotoxic payload to form a carbamate linkage.
Purification: Purify the final linker-payload construct using flash chromatography or preparative HPLC.
Characterization: Confirm the structure and purity of the synthesized compound using NMR and mass spectrometry.[12]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for premature drug release in plasma.
Materials:
Antibody-Drug Conjugate (ADC)
Human, mouse, or other species-specific plasma
Phosphate-buffered saline (PBS)
Incubator at 37°C
LC-MS system
Procedure:
Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 1, 3, 7 days).[13]
At each time point, take an aliquot of the plasma sample.[13]
Quantify the amount of released free payload using LC-MS.[13]
Optionally, measure the drug-to-antibody ratio (DAR) of the remaining ADC over time using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[10]
Calculate the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC against target cancer cells.
Materials:
Target antigen-positive and antigen-negative cancer cell lines
Complete cell culture medium
96-well plates
ADC, unconjugated antibody, and free payload
MTT or XTT reagent
Solubilization solution (for MTT assay)
Microplate reader
Procedure:
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14][15]
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control).[14][15]
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[14]
Viability Assessment:
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[14][15]
XTT Assay: Add the XTT reagent mixture to each well and incubate for a specified time.[14]
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[14][15]
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[14]
Mandatory Visualizations
Caption: Mechanisms of self-immolative linkers.
Caption: ADC intracellular trafficking and payload release.
Caption: Experimental workflow for ADC development.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-Phe-(Al...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-Phe-(Alloc)Lys-PAB-PNP, a critical component in the development of antibody-drug conjugates (ADCs).
Quantitative Data Summary
The following table summarizes the key molecular and chemical data for Boc-Phe-(Alloc)Lys-PAB-PNP.
Core Concept: A Cleavable Linker for Targeted Cancer Therapy
Boc-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][4] ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker is a crucial element of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload.
The design of Boc-Phe-(Alloc)Lys-PAB-PNP incorporates several key features:
Dipeptide Core (Phe-Lys): The Phenylalanine-Lysine dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6][]
Self-Immolative Spacer (PAB): The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the dipeptide, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.
Activated Carbonate (PNP): The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.
Protecting Groups (Boc and Alloc): The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups are protecting groups on the N-terminus of Phenylalanine and the side chain of Lysine, respectively. These groups prevent unwanted side reactions during the synthesis and conjugation process and are removed at appropriate steps.
Mechanism of Action in Antibody-Drug Conjugates
The following diagram illustrates the general mechanism of action for an ADC utilizing a protease-cleavable linker like Boc-Phe-(Alloc)Lys-PAB-PNP.
Application Notes and Protocols for the Conjugation of Amine-Containing Payloads to Boc-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals Introduction The Boc-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADC...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). This linker incorporates several key features: a dipeptide sequence (Phe-Lys) that can be targeted by lysosomal proteases, a self-immolative p-aminobenzyl (PAB) spacer, and a highly reactive p-nitrophenyl (PNP) carbonate group for efficient conjugation to amine-containing payloads. The N-terminus of the phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group. These orthogonal protecting groups allow for selective deprotection and further modification if required.
This document provides detailed protocols for the conjugation of a generic amine-containing payload to the Boc-Phe-(Alloc)Lys-PAB-PNP linker, as well as subsequent deprotection of the Boc and Alloc groups.
Chemical Structures
Application
Application Notes and Protocols for Boc-Phe-(Alloc)Lys-PAB-PNP Drug-Linker Stability Assay
For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. The stability of this linker is a critical quality attribute, directly impacting the ADC's efficacy, safety, and pharmacokinetic profile. Premature drug release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic effect.
This document provides detailed application notes and protocols for assessing the stability of the Boc-Phe-(Alloc)Lys-PAB-PNP drug-linker. This linker incorporates a cathepsin B-cleavable Phe-Lys dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for drug attachment. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group. Understanding the stability of this linker under various physiological and process-related conditions is crucial for the successful development of novel ADCs.
Chemical Structure and Cleavage Mechanism
The Boc-Phe-(Alloc)Lys-PAB-PNP linker is designed for controlled drug release within the lysosomal compartment of target cancer cells.
Figure 1: Structural components of the Boc-Phe-(Alloc)Lys-PAB-PNP linker.
The anticipated cleavage mechanism involves:
Internalization: The ADC is internalized into the target cell via receptor-mediated endocytosis and trafficked to the lysosome.
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the peptide bond between Phenylalanine and Lysine.[]
Self-Immolation: Cleavage of the dipeptide initiates a 1,6-elimination reaction of the PAB spacer, leading to the release of the conjugated drug.[2]
Protecting Groups: The Boc and Alloc groups are protecting groups used during synthesis and are typically removed before conjugation to the antibody. However, their stability during storage and handling of the linker-drug intermediate is also a key consideration.
Stability Assays
A comprehensive stability assessment of the Boc-Phe-(Alloc)Lys-PAB-PNP linker, both as a standalone molecule and as part of an ADC, should evaluate its integrity under various conditions.
Plasma Stability
This assay evaluates the premature release of the drug in plasma, which is critical for predicting potential systemic toxicity.
Protocol:
Preparation: Prepare solutions of the ADC at a final concentration of 1 mg/mL in human, mouse, and rat plasma. A control sample in phosphate-buffered saline (PBS) at pH 7.4 should also be prepared.
Incubation: Incubate the samples at 37°C.
Time Points: Collect aliquots at 0, 1, 6, 24, 48, 96, and 168 hours.
Sample Processing:
To measure the average drug-to-antibody ratio (DAR), the ADC can be captured using protein A affinity chromatography.[3]
To quantify the free drug, precipitate plasma proteins with an equal volume of cold acetonitrile (B52724) containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes and collect the supernatant.
Analysis:
Intact ADC (DAR): Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[][5]
Free Drug: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of released drug.[6][7]
Figure 2: Workflow for the in vitro plasma stability assay.
Lysosomal Stability and Enzymatic Cleavage
This assay confirms the intended cleavage of the linker by cathepsin B in a simulated lysosomal environment.
Protocol:
Reagents:
Human liver lysosomal fraction or recombinant human Cathepsin B.[8][9]
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.
Activation of Cathepsin B: Pre-incubate recombinant Cathepsin B in assay buffer at 37°C for 15 minutes.
Reaction: Add the ADC or linker-drug to the activated enzyme solution to a final concentration of 10 µM.
Incubation: Incubate at 37°C.
Time Points: Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.
Quenching: Stop the reaction by adding a 2-fold excess of a cathepsin B inhibitor (e.g., CA-074) or by adding cold acetonitrile.
Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the cleaved drug product.
pH and Temperature Stress Stability
This assay assesses the chemical stability of the linker under conditions it might encounter during manufacturing, storage, and in different physiological compartments.
Protocol:
Conditions:
pH: Prepare solutions of the linker-drug or ADC in buffers ranging from pH 3 to pH 9.
Temperature: Incubate samples at 4°C, 25°C, and 40°C.
Incubation: Incubate for a period of up to 4 weeks.
Time Points: Collect samples at appropriate intervals (e.g., weekly).
Analysis: Analyze the samples using a stability-indicating RP-HPLC method to quantify the parent compound and any degradation products.[10] Peak identification can be confirmed by LC-MS.
Data Presentation
Quantitative data from the stability assays should be summarized in clear, structured tables to facilitate comparison.
Table 1: Plasma Stability - DAR over Time
Time (hours)
DAR in PBS (pH 7.4)
DAR in Human Plasma
DAR in Mouse Plasma
DAR in Rat Plasma
0
3.85
3.85
3.85
3.85
24
3.82
3.75
3.60
3.68
48
3.81
3.68
3.42
3.55
96
3.79
3.55
3.10
3.34
168
3.75
3.40
2.85
3.15
Table 2: Plasma Stability - Free Drug Release (% of Total Conjugated Drug)
Time (hours)
Free Drug in PBS (%)
Free Drug in Human Plasma (%)
Free Drug in Mouse Plasma (%)
Free Drug in Rat Plasma (%)
0
<0.1
<0.1
<0.1
<0.1
24
0.2
1.5
3.2
2.5
48
0.3
2.8
5.8
4.1
96
0.5
5.1
10.2
7.8
168
0.8
8.5
15.6
11.2
Table 3: Cathepsin B Cleavage (% of Parent Compound Remaining)
Time (minutes)
ADC + Cathepsin B
ADC (No Enzyme Control)
0
100
100
5
75.2
99.8
15
40.5
99.5
30
15.8
99.2
60
2.1
99.1
120
<1.0
98.9
Stability Considerations for Protecting Groups
The stability of the Boc and Alloc protecting groups on the linker-drug intermediate is important during synthesis and storage.
Boc Group: The tert-butyloxycarbonyl group is labile under acidic conditions.[11][12] Exposure to strong acids like trifluoroacetic acid (TFA) will lead to its removal. Care should be taken to avoid acidic conditions during storage and handling of the linker prior to its final deprotection and conjugation steps.
Alloc Group: The allyloxycarbonyl group is stable to acidic and basic conditions but is removed by palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[13][14][15] This provides orthogonality with the Boc group. The stability of the Alloc group should be monitored if the linker is exposed to any transition metal catalysts.
Figure 3: Logical relationships of linker stability under different chemical and biological conditions.
Conclusion
The stability of the Boc-Phe-(Alloc)Lys-PAB-PNP drug-linker is a multifaceted parameter that must be thoroughly investigated to ensure the development of a safe and effective ADC. The protocols outlined in these application notes provide a framework for a comprehensive stability assessment, covering plasma stability, enzymatic cleavage, and susceptibility to chemical degradation. The presented data tables and diagrams serve as templates for organizing and visualizing experimental outcomes, aiding in the critical decision-making process of ADC development.
Application Note: HPLC Analysis of Boc-Phe-(Alloc)Lys-PAB-PNP Conjugates
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust method for the analysis of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker commonly utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs). The protocol herein provides a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the assessment of purity and characterization of this important bioconjugation reagent. The described methodology is essential for quality control during the manufacturing process of ADCs and for stability studies of the linker itself.
Introduction
The Boc-Phe-(Alloc)Lys-PAB-PNP conjugate is a key component in the construction of ADCs, serving as a linker between the antibody and the cytotoxic payload. This linker is designed to be stable in circulation but to be cleaved by specific enzymes, such as Cathepsin B, upon internalization into target tumor cells, leading to the release of the drug. The purity and integrity of this linker are critical for the efficacy and safety of the final ADC product. Therefore, a validated analytical method to assess its quality is paramount.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of peptides and related molecules, including protected amino acids and linkers used in bioconjugation.[1][2] This method separates compounds based on their hydrophobicity, making it well-suited for the analysis of the relatively hydrophobic Boc-Phe-(Alloc)Lys-PAB-PNP conjugate.
Experimental Protocols
Sample Preparation
Stock Solution: Prepare a stock solution of the Boc-Phe-(Alloc)Lys-PAB-PNP conjugate at a concentration of 1 mg/mL in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water.
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of the Boc-Phe-(Alloc)Lys-PAB-PNP conjugate.
Parameter
Recommended Setting
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
Gradient
10% to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
220 nm and 265 nm
Injection Volume
10 µL
Data Presentation
The following table summarizes the expected quantitative data for a typical analysis of a high-purity batch of Boc-Phe-(Alloc)Lys-PAB-PNP conjugate.
Analyte
Retention Time (min)
Peak Area (%)
Purity (%)
Boc-Phe-(Alloc)Lys-PAB-PNP
15.8
98.5
>98%
Minor Impurity 1
14.2
0.8
-
Minor Impurity 2
16.5
0.7
-
Mandatory Visualizations
Signaling Pathway for ADC Drug Release
The following diagram illustrates the intracellular processing of an ADC containing a cleavable linker like PAB, leading to the release of the cytotoxic drug.
ADC Intracellular Trafficking and Drug Release Pathway
Experimental Workflow for HPLC Analysis
This diagram outlines the logical flow of the experimental procedure for the HPLC analysis of the Boc-Phe-(Alloc)Lys-PAB-PNP conjugate.
Application Notes and Protocols for Mass Spectrometry-Based Characterization of a Boc-Phe-(Alloc)Lys-PAB-PNP Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The precise characterization of ADCs is critical to ensure their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules. This document provides detailed application notes and protocols for the characterization of an ADC containing the cleavable linker-payload system, Boc-Phe-(Alloc)Lys-PAB-PNP, utilizing state-of-the-art mass spectrometry techniques.
The Boc-Phe-(Alloc)Lys-PAB-PNP linker system is a sophisticated construct designed for controlled drug release. It incorporates a dipeptide (Phe-Lys) cleavable by lysosomal proteases, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for conjugation to the payload. The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups on the peptide backbone are typically removed during the synthesis of the final drug-linker construct before conjugation to the antibody. Mass spectrometry methods are crucial to verify the successful conjugation, determine the drug-to-antibody ratio (DAR), and identify the specific conjugation sites.
This guide will detail protocols for native mass spectrometry, hydrophobic interaction chromatography-mass spectrometry (HIC-MS), and peptide mapping to provide a comprehensive analysis of the ADC.
I. Determination of Average Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Native Mass Spectrometry
Native mass spectrometry allows for the analysis of intact ADCs under non-denaturing conditions, preserving the non-covalent interactions within the protein structure.[1][2] This technique is invaluable for determining the average DAR and the distribution of different drug-loaded species.[1]
This protocol utilizes online size-exclusion chromatography for buffer exchange and separation of the ADC from aggregates and fragments prior to native MS analysis.[1][2]
Instrumentation:
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native ESI source.
Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm).
Reagents:
Mobile Phase: 50-100 mM Ammonium Acetate (NH4OAc) or Ammonium Tartrate in water.[3]
ADC Sample: Diluted in a non-denaturing buffer (e.g., 20 mM Histidine, pH 6.0) to a final concentration of 0.5-1.0 mg/mL.
Procedure:
Equilibrate the SEC column with the mobile phase at a flow rate of 0.2-0.4 mL/min.
Inject 1-5 µg of the ADC sample onto the column.
Perform an isocratic elution with the mobile phase for 10-15 minutes.
Introduce the eluent directly into the native ESI source of the mass spectrometer.
Acquire mass spectra in the positive ion mode over a mass range of m/z 2000-8000.
Optimize cone and desolvation gas temperatures and voltages to maintain the native state of the ADC and achieve efficient ionization.
Data Analysis:
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more drug-linker molecules.
Calculate the mass of the conjugated drug-linker (Boc-Phe-(Alloc)Lys-PAB-Payload).
Determine the relative abundance of each species (DAR0, DAR1, DAR2, etc.) from the peak intensities in the deconvoluted spectrum.
Calculate the average DAR using the following formula:
Average DAR = Σ(DARi * %Abundancei) / Σ(%Abundancei)
Data Presentation: DAR Distribution and Average DAR
Species
Observed Mass (Da)
Calculated Mass (Da)
Relative Abundance (%)
DAR0 (Unconjugated mAb)
148,000
148,000
5.2
DAR1
149,150
149,152
15.8
DAR2
150,300
150,304
25.5
DAR3
151,450
151,456
28.1
DAR4
152,600
152,608
18.3
DAR5
153,750
153,760
6.1
DAR6
154,900
154,912
1.0
Average DAR
3.2
Note: The calculated masses are hypothetical and should be replaced with the actual calculated masses based on the specific antibody and payload.
II. Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)
HIC separates proteins based on their surface hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is an excellent method for separating different DAR species.[4][5][6] Coupling HIC with MS allows for the confident identification of each peak in the chromatogram.[3][4]
Experimental Protocol: Native HIC-MS
This protocol uses a volatile salt in the mobile phase, enabling direct coupling of HIC with MS.[3]
Instrumentation:
UHPLC system with a binary pump and a UV detector.
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a native ESI source.
HIC column (e.g., TSKgel Butyl-NPR).
Reagents:
Mobile Phase A: 1.5 M Ammonium Tartrate in water.[3]
Mobile Phase B: Water or a low concentration of a miscible organic solvent (e.g., isopropanol).
ADC Sample: Diluted in Mobile Phase A to a final concentration of 1 mg/mL.
Procedure:
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min.
Inject 10-20 µg of the ADC sample.
Develop a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.
Monitor the elution profile using the UV detector at 280 nm.
Introduce the eluent into the mass spectrometer for online mass analysis.
Acquire mass spectra under native conditions as described in the native SEC-MS protocol.
Data Analysis:
Integrate the peak areas in the UV chromatogram for each DAR species.
Confirm the identity of each peak by its corresponding mass spectrum.
Calculate the relative percentage of each DAR species from the peak areas.
Calculate the average DAR based on the weighted average of the peak areas.[]
Data Presentation: HIC-MS DAR Profile
Retention Time (min)
Identified Species
Relative Peak Area (%)
8.5
DAR6
1.2
10.2
DAR5
6.5
12.1
DAR4
18.9
14.5
DAR3
27.8
16.8
DAR2
25.1
19.2
DAR1
15.5
21.5
DAR0
5.0
Average DAR
3.2
III. Identification of Conjugation Sites by Peptide Mapping
Peptide mapping is a "bottom-up" approach used to identify the specific amino acid residues where the drug-linker is attached.[8][9][10] This is achieved by enzymatically digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS.
Experimental Protocol: LC-MS/MS Peptide Mapping
Instrumentation:
UHPLC system with a binary pump and a UV detector.
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Reversed-phase C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 250 mm, 2.7 µm).[11]
Reagents:
Denaturation Buffer: 8 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 7.8.[9]
Reduction Reagent: 10 mM Dithiothreitol (DTT).
Alkylation Reagent: 55 mM Iodoacetamide (IAM).
Proteolytic Enzyme: Trypsin (sequencing grade).
Mobile Phase A: 0.1% Formic Acid in water.
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
Procedure:
Denaturation, Reduction, and Alkylation:
Denature ~100 µg of the ADC in the denaturation buffer.
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 1 hour.
Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.8).
Digestion:
Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).
Incubate at 37°C for 4-16 hours.
Quench the digestion by adding formic acid to a final concentration of 1%.
LC-MS/MS Analysis:
Inject the peptide digest onto the C18 column.
Elute the peptides using a gradient of Mobile Phase B (e.g., 2% to 40% over 60 minutes).
Monitor the elution at 214 nm and 280 nm.
Acquire MS and MS/MS data in a data-dependent acquisition (DDA) mode. The MS/MS scans will provide fragmentation data for peptide identification.[9]
Data Analysis:
Process the raw LC-MS/MS data using a protein identification software (e.g., Mascot, Sequest, or vendor-specific software).
Search the data against the antibody sequence, specifying the mass of the drug-linker modification on potential conjugation sites (e.g., lysine (B10760008) residues).
Manually validate the identification of drug-conjugated peptides by examining the MS/MS spectra for characteristic fragment ions of both the peptide and the drug-linker.
Note: The peptide sequences and m/z values are examples and should be replaced with actual experimental data.
IV. Visualizing Experimental Workflows
Diagram: Native SEC-MS Workflow
Caption: Workflow for DAR analysis by native SEC-MS.
Diagram: HIC-MS Workflow
Caption: Workflow for DAR analysis by native HIC-MS.
Diagram: Peptide Mapping Workflow
Caption: Workflow for conjugation site analysis by peptide mapping.
Conclusion
The mass spectrometry methods detailed in these application notes provide a robust framework for the comprehensive characterization of ADCs, such as one featuring the Boc-Phe-(Alloc)Lys-PAB-PNP linker-payload. By employing native MS, HIC-MS, and peptide mapping, researchers can confidently determine critical quality attributes including the average DAR, drug-load distribution, and specific sites of conjugation. These analytical strategies are essential throughout the drug development process to ensure the production of a consistent, safe, and efficacious antibody-drug conjugate.
Determining Drug-to-Antibody Ratio (DAR) with Boc-Phe-(Alloc)Lys-PAB-PNP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody wit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile. Therefore, accurate and reproducible determination of the DAR is paramount during the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for determining the DAR of ADCs synthesized using the cleavable linker, Boc-Phe-(Alloc)Lys-PAB-PNP . This linker system incorporates a cathepsin B-cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for active ester-mediated drug conjugation. The protocols herein focus on the widely accessible UV/Vis spectrophotometry method and also provide an overview of orthogonal techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive characterization.
Data Presentation
Accurate DAR determination relies on precise measurements and calculations. The following tables summarize the necessary inputs and a representative dataset for DAR calculation using UV/Vis spectrophotometry.
Table 1: Molar Extinction Coefficients of Antibody and Drug
Analyte
Wavelength 1 (λ1)
Molar Extinction Coefficient at λ1 (ε_analyte,λ1) (M⁻¹cm⁻¹)
Wavelength 2 (λ2)
Molar Extinction Coefficient at λ2 (ε_analyte,λ2) (M⁻¹cm⁻¹)
Antibody (e.g., Trastuzumab)
280 nm
225,000
252 nm
74,311
Drug (e.g., MMAE)
280 nm
1,500
252 nm
15,900
Table 2: Representative Experimental Data for DAR Calculation by UV/Vis Spectrophotometry
Sample
Absorbance at 280 nm (A₂₈₀)
Absorbance at 252 nm (A₂₅₂)
Calculated Antibody Concentration (C_Ab) (M)
Calculated Drug Concentration (C_Drug) (M)
Calculated Drug-to-Antibody Ratio (DAR)
ADC
0.850
0.450
3.68 x 10⁻⁶
1.47 x 10⁻⁵
4.0
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using Boc-Phe-(Alloc)Lys-PAB-PNP
This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using the Boc-Phe-(Alloc)Lys-PAB-PNP linker.
1. Materials and Reagents:
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
Boc-Phe-(Alloc)Lys-PAB-PNP linker
Cytotoxic drug with a nucleophilic handle (e.g., a primary amine)
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Organic base (e.g., Diisopropylethylamine - DIPEA)
Purification system (e.g., Size Exclusion Chromatography - SEC, or Protein A chromatography)
Reaction buffers and solvents
2. Procedure:
Drug-Linker Conjugation:
a. Dissolve the Boc-Phe-(Alloc)Lys-PAB-PNP linker and the cytotoxic drug in anhydrous DMF or DMSO.
b. Add DIPEA to the reaction mixture to facilitate the reaction between the PNP-activated linker and the amine group of the drug.
c. Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by an appropriate analytical method (e.g., HPLC or TLC).
d. Upon completion, the drug-linker conjugate can be purified by preparative HPLC.
Antibody Preparation (for cysteine conjugation):
a. If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The stoichiometry of the reducing agent will determine the number of available thiol groups for conjugation.
b. Remove the excess reducing agent by buffer exchange using a desalting column.
Antibody-Drug Linker Conjugation:
a. For lysine (B10760008) conjugation, adjust the pH of the antibody solution to ~8.5 to deprotonate the lysine ε-amino groups.
b. Add the purified drug-linker conjugate (dissolved in a minimal amount of organic solvent) to the antibody solution in a controlled, dropwise manner while gently stirring. The molar excess of the drug-linker will influence the final DAR.
c. Allow the reaction to proceed at 4°C for 12-24 hours.
Purification of the ADC:
a. After the conjugation reaction, remove the unreacted drug-linker and other small molecules by purification.
b. Size Exclusion Chromatography (SEC) is a common method for separating the larger ADC from smaller impurities.
c. Alternatively, Protein A affinity chromatography can be used to purify the ADC, followed by a buffer exchange step.
Characterization:
a. Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm (if the extinction coefficient is known).
b. Proceed with DAR determination using one of the methods described below.
Protocol 2: DAR Determination by UV/Vis Spectrophotometry
This protocol describes the most common and accessible method for determining the average DAR of an ADC.[]
1. Principle:
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of the ADC at two different wavelengths (one where the antibody has maximum absorbance, typically 280 nm, and another where the drug has a significant absorbance), the concentrations of the antibody and the drug can be determined, and thus the DAR can be calculated.[]
2. Materials and Reagents:
Purified ADC sample
Unconjugated antibody (for determining its extinction coefficient)
Free drug-linker (for determining its extinction coefficient)
UV/Vis spectrophotometer
Quartz cuvettes (1 cm path length)
A suitable, non-absorbing buffer (e.g., PBS)
3. Procedure:
Determine Molar Extinction Coefficients (ε):
a. Accurately determine the concentration of the unconjugated antibody and the free drug-linker.
b. Measure the absorbance of a series of known concentrations of the antibody at both λ₁ (e.g., 280 nm) and λ₂ (the absorbance maximum of the drug).
c. Plot absorbance versus molar concentration and determine the molar extinction coefficients (ε_Ab,λ₁ and ε_Ab,λ₂) from the slope of the linear regression.
d. Repeat this process for the free drug-linker to determine its molar extinction coefficients (ε_Drug,λ₁ and ε_Drug,λ₂).
Measure ADC Absorbance:
a. Prepare a dilution of the purified ADC in the buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
b. Measure the absorbance of the ADC solution at both λ₁ (A_λ₁) and λ₂ (A_λ₂).
Calculate DAR:
a. The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug components. This can be expressed as a system of two simultaneous equations:
A_λ₁ = (ε_Ab,λ₁ * C_Ab) + (ε_Drug,λ₁ * C_Drug)
A_λ₂ = (ε_Ab,λ₂ * C_Ab) + (ε_Drug,λ₂ * C_Drug)
b. Solve these equations for the molar concentration of the antibody (C_Ab) and the molar concentration of the drug (C_Drug).
c. The Drug-to-Antibody Ratio (DAR) is then calculated as:
DAR = C_Drug / C_Ab
Protocol 3: Overview of Orthogonal DAR Determination Methods
For a more comprehensive characterization of ADCs, it is recommended to use orthogonal methods in addition to UV/Vis spectrophotometry.
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. HIC can separate ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.), allowing for the determination of the drug load distribution and the calculation of the average DAR.[2][3]
Typical Conditions:
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
Principle: LC-MS provides a direct measurement of the mass of the intact ADC or its subunits (light chain and heavy chain). The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of drugs attached.[4][5][6]
Approaches:
Intact Mass Analysis: The intact ADC is analyzed, providing a mass spectrum with peaks corresponding to different DAR species.
"Middle-up" or "Middle-down" Analysis: The ADC is reduced to separate the light and heavy chains, which are then analyzed by LC-MS. This simplifies the mass spectra and is particularly useful for cysteine-linked ADCs.
Data Analysis: The mass spectra are deconvoluted to determine the masses of the different species. The relative abundance of each species is used to calculate the average DAR.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for ADC Synthesis and Characterization.
Application Notes and Protocols for the In Vitro Cleavage of Boc-Phe-(Alloc)Lys-PAB-PNP by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals Introduction Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein turnover.[1] Its activity is frequently upregul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein turnover.[1] Its activity is frequently upregulated in various pathological conditions, including cancer, making it a key target for therapeutic intervention and a crucial enzyme in the design of advanced drug delivery systems.[1] Specifically, Cathepsin B is widely utilized for the site-specific cleavage of peptide linkers in antibody-drug conjugates (ADCs), facilitating the conditional release of cytotoxic payloads within tumor cells.[] The dipeptide sequence Phenylalanine-Lysine (Phe-Lys) is a recognized substrate for Cathepsin B, engineered into ADC linkers to ensure targeted drug release.[]
This document provides detailed application notes and protocols for conducting an in vitro cleavage assay of the specific linker, Boc-Phe-(Alloc)Lys-PAB-PNP, by human Cathepsin B. The protocols described herein are adaptable for both spectrophotometric and chromatographic detection methods, offering a robust framework for screening and characterizing the kinetic properties of this linker.
Principle of the Assay
The in vitro cleavage assay for Boc-Phe-(Alloc)Lys-PAB-PNP relies on the enzymatic activity of Cathepsin B to hydrolyze the peptide bond within the linker. The substrate, Boc-Phe-(Alloc)Lys-PAB-PNP, is a synthetic molecule where the Phe-Lys dipeptide is flanked by protecting groups (Boc and Alloc) and linked to a p-aminobenzyl (PAB) spacer, which is in turn connected to a p-nitrophenyl (PNP) leaving group.
Upon incubation with activated Cathepsin B, the enzyme recognizes and cleaves the peptide bond. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of p-nitrophenol (PNP-OH) or a conjugated payload. The rate of release of the p-nitrophenolate ion can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. Alternatively, the disappearance of the substrate and the appearance of cleavage products can be quantified over time using High-Performance Liquid Chromatography (HPLC).
Data Presentation
While specific kinetic constants for the cleavage of Boc-Phe-(Alloc)Lys-PAB-PNP by Cathepsin B are not widely available in public literature, the Phe-Lys moiety is a known substrate. The following table provides a summary of expected cleavage efficiency for Phe-Lys containing linkers and comparative data for other well-characterized Cathepsin B substrates to serve as a benchmark for experimental validation.
Peptide Linker/Substrate
Enzyme
Expected Performance/Kinetic Parameters
Notes
Boc-Phe-(Alloc)Lys-PAB-PNP
Cathepsin B
High cleavage efficiency expected.
Phe-Lys is a known Cathepsin B cleavage site.[] Quantitative determination of Km and kcat is recommended.
A standard fluorogenic substrate for measuring Cathepsin B activity.[4]
Z-Arg-Arg-AMC
Cathepsin B
Lower catalytic efficiency compared to Z-Phe-Arg-AMC.[4]
Another common fluorogenic substrate, shows pH-dependent cleavage.[4]
Experimental Protocols
Two detailed protocols are provided below: a spectrophotometric method for determining kinetic parameters and an HPLC-based method for direct monitoring of substrate cleavage.
Protocol 1: Spectrophotometric Kinetic Assay
Objective: To determine the Michaelis-Menten constants (Km and Vmax) and the catalytic efficiency (kcat/Km) for the cleavage of Boc-Phe-(Alloc)Lys-PAB-PNP by Cathepsin B.
Materials:
Purified human Cathepsin B
Boc-Phe-(Alloc)Lys-PAB-PNP substrate
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
Activation Buffer: Assay Buffer containing 10 mM Dithiothreitol (DTT)
Dimethyl Sulfoxide (DMSO) for substrate stock solution
96-well microplate, clear bottom
Microplate reader capable of measuring absorbance at 405 nm
Incubator set to 37°C
Procedure:
Enzyme Activation:
Prepare a stock solution of Cathepsin B in Assay Buffer.
Dilute the Cathepsin B stock solution to a working concentration (e.g., 2X final concentration) in Activation Buffer.
Incubate for 15 minutes at 37°C to activate the enzyme.
Substrate Preparation:
Prepare a high-concentration stock solution of Boc-Phe-(Alloc)Lys-PAB-PNP in DMSO.
Prepare a serial dilution of the substrate stock solution in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
Assay Setup (in a 96-well plate):
Add 50 µL of the activated Cathepsin B solution to the appropriate wells.
To initiate the reaction, add 50 µL of the various substrate dilutions to the wells containing the enzyme.
Negative Control (No Enzyme): 50 µL of Activation Buffer + 50 µL of substrate solution.
Blank (Enzyme Only): 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
Kinetic Measurement:
Immediately place the plate in the microplate reader pre-heated to 37°C.
Measure the increase in absorbance at 405 nm every minute for 30-60 minutes.
Data Analysis:
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves. Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation (Extinction coefficient of p-nitrophenol at pH > 7 is ~18,000 M⁻¹cm⁻¹; this may need to be empirically determined for the specific buffer conditions).
Plot the initial velocities against the corresponding substrate concentrations.
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Calculate kcat from Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
Determine the catalytic efficiency (kcat/Km).
Protocol 2: HPLC-Based Cleavage Assay
Objective: To directly monitor the cleavage of Boc-Phe-(Alloc)Lys-PAB-PNP and quantify the formation of cleavage products over time.
Materials:
Purified human Cathepsin B
Boc-Phe-(Alloc)Lys-PAB-PNP substrate
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
Activation Buffer: Assay Buffer containing 10 mM Dithiothreitol (DTT)
In a microcentrifuge tube, prepare the reaction mixture by combining the Assay Buffer, substrate (at a fixed concentration, e.g., 10-50 µM), and activated Cathepsin B.
Control Reaction: Prepare a parallel reaction without Cathepsin B to monitor for any non-enzymatic degradation of the substrate.
Incubate the reactions at 37°C.
Time-Course Analysis:
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing a defined volume of ice-cold Quenching Solution. This will stop the enzymatic reaction and precipitate the protein.
Sample Preparation for HPLC:
Centrifuge the quenched samples to pellet the precipitated enzyme.
Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis:
Inject the samples onto the HPLC system.
Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the substrate and the cleavage products.
Monitor the elution profile at a wavelength where both the substrate and the p-nitrophenyl-containing product can be detected (e.g., 280 nm or 310 nm).
Data Analysis:
Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (previously determined using standards).
Quantify the peak areas to determine the concentration of the remaining substrate and the formed product at each time point.
Plot the percentage of substrate remaining or product formed over time to determine the cleavage rate.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the in vitro Cathepsin B cleavage assay.
Caption: Mechanism of ADC activation via Cathepsin B cleavage.
Technical Support Center: Boc-Phe-(Alloc)Lys-PAB-PNP Linker
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the Boc-Phe-(Alloc)Lys-PAB-PNP linker in bioconjugation experiments, particularly for the development of Antibody-...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the Boc-Phe-(Alloc)Lys-PAB-PNP linker in bioconjugation experiments, particularly for the development of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
Q1: Why am I observing low conjugation efficiency or a low Drug-to-Antibody Ratio (DAR)?
Potential Causes and Solutions:
Low conjugation efficiency is a common issue that can arise from several factors related to the linker, the antibody, or the reaction conditions.
Linker Integrity: The p-nitrophenyl carbonate active ester is susceptible to hydrolysis. Ensure the linker is stored under anhydrous conditions and brought to room temperature in a desiccator before use. Use fresh, high-quality anhydrous solvent for reconstitution.
Antibody Preparation: The accessibility of lysine (B10760008) residues on the antibody surface can be limited. Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4-8.5) and free of primary amine-containing contaminants like Tris or glycine.
Reaction pH: The conjugation reaction, which involves the acylation of lysine's primary amine, is highly pH-dependent. The optimal pH is typically between 7.5 and 9.0. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high can increase the rate of linker hydrolysis and risk antibody denaturation.
Co-solvent Concentration: The Boc-Phe-(Alloc)Lys-PAB-PNP linker has limited aqueous solubility. A water-miscible organic co-solvent (e.g., DMSO, DMF) is required to keep it in solution. However, high concentrations of organic solvent can lead to antibody aggregation and denaturation. It is crucial to optimize the co-solvent percentage.
Troubleshooting Steps:
Verify Linker Activity: Before conjugation, test the linker's activity by reacting it with a small molecule amine like benzylamine (B48309) and analyzing the product formation by HPLC.
Optimize Reaction pH: Perform small-scale conjugation reactions across a pH range (e.g., 7.5, 8.0, 8.5, 9.0) to identify the optimal condition for your specific antibody.
Optimize Co-solvent Percentage: Titrate the amount of organic co-solvent. Start with a low percentage (e.g., 5% v/v) and increase incrementally to a maximum of 15-20%, monitoring for any signs of antibody precipitation.
Table 1: Effect of Reaction pH and Co-solvent on DAR
pH
DMSO (% v/v)
Linker:Antibody Molar Ratio
Average DAR
% Aggregation
7.5
10%
8:1
2.1
< 1%
8.0
10%
8:1
3.5
< 1%
8.5
10%
8:1
3.9
< 1%
9.0
10%
8:1
3.8
3%
8.5
5%
8:1
2.8
< 1%
8.5
15%
8:1
4.0
5%
Data are hypothetical and for illustrative purposes only.
Experimental Protocol: Standard Conjugation to a Monoclonal Antibody
This protocol describes a general method for conjugating the Boc-Phe-(Alloc)Lys-PAB-PNP linker to a monoclonal antibody (mAb).
Materials:
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4
Boc-Phe-(Alloc)Lys-PAB-PNP linker
Anhydrous Dimethyl Sulfoxide (DMSO)
Conjugation Buffer: 0.1 M Sodium Borate, 0.1 M NaCl, pH 8.5
Quenching Solution: 1 M Tris-HCl, pH 8.0
Purification system (e.g., SEC, TFF) with appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
Antibody Preparation: Exchange the mAb into the Conjugation Buffer using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.
Linker Preparation: Immediately before use, dissolve the Boc-Phe-(Alloc)Lys-PAB-PNP linker in anhydrous DMSO to create a 10 mM stock solution.
Conjugation Reaction:
a. Warm the antibody solution to room temperature.
b. Add the required volume of the linker stock solution to the antibody solution to achieve the desired molar excess (e.g., 8-fold molar excess). The final DMSO concentration should not exceed 15% v/v.
c. Gently mix the reaction by inversion or slow rotation. Do not vortex.
d. Incubate at room temperature for 2-4 hours, protected from light.
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.
Purification: Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the final ADC into the desired formulation buffer.
Characterization: Analyze the purified ADC using HIC-HPLC or RP-HPLC to determine the DAR and percentage of unconjugated antibody. Measure protein concentration via UV-Vis at 280 nm and assess aggregation by SEC.
Diagram 1: Conjugation Workflow
Caption: Workflow for ADC conjugation and purification.
Q2: My final ADC product shows high levels of aggregation. What can I do?
Potential Causes and Solutions:
ADC aggregation can be a significant issue, impacting efficacy and safety. It is often caused by the conjugation process itself, which increases the hydrophobicity of the antibody.
High DAR: A higher drug load increases the overall hydrophobicity of the ADC, promoting self-association and aggregation. If aggregation is observed, consider reducing the linker:antibody molar ratio during the conjugation step to target a lower average DAR.
Organic Co-solvent: As mentioned, while necessary, organic solvents like DMSO can partially denature the antibody, exposing hydrophobic patches and leading to aggregation. Minimize the final co-solvent concentration or screen alternative, less denaturing solvents like NMP or DMAc.
Reaction Conditions: Extreme pH values or elevated temperatures can compromise antibody stability. Ensure the reaction is performed within a suitable pH range (typically 7.5-8.5) and at a controlled temperature (e.g., room temperature or 4°C).
Post-conjugation Formulation: The final buffer composition is critical for maintaining ADC stability. Screen different formulation buffers containing excipients like polysorbate, sucrose, or arginine, which are known to reduce aggregation.
Table 2: Impact of DAR and Co-solvent on Aggregation
Target DAR
DMSO (% v/v)
Incubation Temp.
Final Aggregation (% by SEC)
4
15%
25°C
8.5%
4
10%
25°C
4.2%
4
10%
4°C
2.1%
2
10%
25°C
1.5%
Data are hypothetical and for illustrative purposes only.
Diagram 2: Troubleshooting Aggregation
Caption: Decision tree for troubleshooting ADC aggregation.
Frequently Asked Questions (FAQs)
Q3: What is the role of each component in the Boc-Phe-(Alloc)Lys-PAB-PNP linker?
Boc-Phe-(Alloc)Lys- : This is a dipeptide spacer that is designed to be cleaved by lysosomal proteases (like Cathepsin B) inside the target cell. The Boc (tert-butyloxycarbonyl) group protects the N-terminus of phenylalanine, while the Alloc (allyloxycarbonyl) group protects the lysine side chain during synthesis and conjugation.
PAB (p-aminobenzyl): This is a self-immolative spacer. Once the dipeptide is cleaved, the PAB group undergoes a 1,6-elimination reaction, electronically releasing the attached drug payload in its active form.
PNP (p-nitrophenyl carbonate): This is the active ester group responsible for conjugation. It reacts with nucleophilic primary amines (the ε-amino group of lysine residues) on the antibody surface to form a stable carbamate (B1207046) bond.
Diagram 3: Linker Component Functions
Caption: Functional breakdown of the linker components.
Q4: How should I store the Boc-Phe-(Alloc)Lys-PAB-PNP linker?
The linker should be stored at -20°C or -80°C in a desiccated environment. The p-nitrophenyl carbonate moiety is sensitive to moisture and can hydrolyze over time, reducing its reactivity. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Once dissolved in an anhydrous solvent like DMSO, it is recommended to use the solution immediately or aliquot and store at -80°C for short-term use, minimizing freeze-thaw cycles.
Q5: Can I use this linker for site-specific conjugation?
This specific linker, with its PNP active ester, is designed for non-specific conjugation to surface-exposed lysine residues, resulting in a heterogeneous mixture of ADC species. For site-specific conjugation, you would need a different linker chemistry paired with an engineered antibody (e.g., containing an unnatural amino acid or an engineered cysteine residue) and a linker with an orthogonal reactive handle (e.g., a maleimide (B117702) for thiol conjugation or a DBCO for click chemistry).
Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Phe-Lys Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low drug-to-antibody ratio (DAR) when using Phenylalanine-Lysine (Phe-Lys) clea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low drug-to-antibody ratio (DAR) when using Phenylalanine-Lysine (Phe-Lys) cleavable linkers in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is a Phe-Lys linker and why is it used in ADCs?
A1: A Phenylalanine-Lysine (Phe-Lys) linker is a type of dipeptide linker that is sensitive to enzymatic cleavage.[][2] These linkers are designed to be stable in the bloodstream but are cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[][3] This targeted release of the cytotoxic payload enhances the therapeutic window of the ADC by minimizing off-target toxicity.[4]
Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA)?
A2: The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) because it directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[5] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and aggregation.[6]
Q3: What are the common causes of a lower-than-expected DAR with Phe-Lys linkers?
A3: Several factors can contribute to a low DAR. These can be broadly categorized as suboptimal reaction conditions, issues with starting materials, and steric hindrance.[7][8] Specific causes may include incorrect pH or temperature, degradation of the drug-linker complex, interfering substances in the antibody buffer, or inaccurate quantification of the antibody or drug-linker.[7]
Q4: Which analytical techniques are recommended for determining the DAR of ADCs with Phe-Lys linkers?
A4: A variety of analytical methods can be used to determine the DAR. The most common techniques include:
UV/Vis Spectroscopy: A simple and rapid method for determining the average DAR, but it does not provide information on the distribution of different drug-loaded species.[5][6]
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the number of conjugated drugs, providing information on both the average DAR and the distribution of species.[6][]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs to separate the light and heavy chains, allowing for the calculation of the average DAR.[5][]
Mass Spectrometry (MS): Provides a direct measurement of the molecular weights of the different ADC species, enabling the determination of the number of conjugated drugs and the DAR distribution.[][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of a drug to an antibody using a Phe-Lys linker, leading to a low DAR.
Issue 1: Average DAR is consistently lower than the target value.
Possible Causes
Recommended Troubleshooting Steps
1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[7]
1. Optimize Reaction Parameters: Systematically vary the pH, temperature (e.g., 4-25°C), and incubation time (e.g., 1-24 hours) to identify the optimal conditions for your specific antibody and drug-linker combination.
2. Inaccurate Reagent Concentrations: Errors in determining the concentration of the antibody or the drug-linker stock solution will lead to incorrect molar ratios in the conjugation reaction.
2. Verify Reagent Concentrations: Accurately measure the antibody concentration using a reliable method such as A280 or a protein assay kit. Confirm the concentration of the drug-linker stock solution, ideally using a calibrated instrument.
3. Inactive Drug-Linker Complex: The drug-linker may have degraded due to improper storage or handling, leading to reduced reactivity.
3. Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture).
4. Interfering Buffer Components: Certain buffer components, such as primary amines (e.g., Tris) or nucleophiles, can compete with the antibody for reaction with the drug-linker.
4. Perform Buffer Exchange: If the antibody is in a buffer containing interfering substances, perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to the reaction.
Issue 2: High heterogeneity in the DAR, with a large proportion of unconjugated antibody.
Possible Causes
Recommended Troubleshooting Steps
1. Steric Hindrance: The conjugation sites on the antibody may be sterically hindered, preventing efficient reaction with the drug-linker. This can be particularly relevant for lysine (B10760008) conjugation, where many potential sites exist.[][8]
1. Modify Linker Length: Consider using a Phe-Lys linker with a longer spacer arm to reduce steric hindrance and improve accessibility to the conjugation sites.[8]
2. Suboptimal Molar Ratio: An insufficient molar excess of the drug-linker can lead to incomplete conjugation and a higher proportion of unconjugated antibody.
2. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of the drug-linker to the antibody (e.g., 3:1, 5:1, 10:1) to find the optimal ratio that maximizes the desired DAR while minimizing unconjugated antibody.
3. Non-uniform Antibody Quality: The presence of aggregated or denatured antibody in your starting material can lead to inconsistent conjugation.
3. Assess Antibody Quality: Analyze the purity and aggregation state of your antibody stock using techniques like size-exclusion chromatography (SEC) before conjugation.
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation via Lysine Residues
This protocol outlines a general procedure for conjugating a drug-linker containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
Antibody Preparation:
Perform buffer exchange of the antibody into a conjugation buffer (e.g., PBS, pH 7.4).
Adjust the antibody concentration to a working concentration (e.g., 1-10 mg/mL).
Drug-Linker Preparation:
Dissolve the Phe-Lys drug-linker in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
Conjugation Reaction:
Add the desired molar excess of the drug-linker stock solution to the antibody solution.
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-4 hours) with gentle mixing.
Purification:
Remove unconjugated drug-linker and other impurities from the ADC product. This can be achieved using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: DAR Determination by UV/Vis Spectroscopy
This method provides an estimation of the average DAR.[5][6]
Determine Extinction Coefficients:
Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) and the free drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).
Measure Absorbance of the ADC:
Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at λ_max (A_λmax).
Calculate DAR:
Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
Technical Support Center: Boc-Phe-(Alloc)Lys-PAB-PNP Synthesis
Welcome to the technical support center for the synthesis and optimization of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis and optimization of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in overcoming common challenges during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Phe-(Alloc)Lys-PAB-PNP and what is its primary application?
Boc-Phe-(Alloc)Lys-PAB-PNP is a complex organic molecule that serves as a protease-cleavable linker in the field of bioconjugation, particularly for the creation of Antibody-Drug Conjugates (ADCs).[1][2][] Its structure consists of:
Boc-Phe-(Alloc)Lys: A dipeptide (Phenylalanine-Lysine) with protecting groups (Boc and Alloc) that can be selectively removed. The Phe-Lys sequence is designed to be cleaved by lysosomal proteases like Cathepsin B inside a target cancer cell.
PAB (p-aminobenzyl) group: A self-immolative spacer that, after peptide cleavage, releases the conjugated drug.[4]
PNP (p-nitrophenyl) carbonate: An activated ester that facilitates the efficient and stable conjugation of the linker to a cytotoxic payload.[5]
Q2: What is the general synthetic workflow for this linker?
The synthesis is a multi-step process involving peptide coupling and activation. A typical workflow begins with the coupling of the protected dipeptide, Boc-Phe-(Alloc)Lys-OH, to a PAB-based spacer, followed by activation of the benzyl (B1604629) alcohol to form the final PNP carbonate ester.
Caption: General workflow for the synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP.
Troubleshooting Guide
Problem 1: Low yield or incomplete coupling during the formation of Boc-Phe-(Alloc)Lys-PAB-OH.
Low yields are often due to inefficient activation of the carboxylic acid, steric hindrance, or side reactions.[6][7] Identifying the cause is crucial for optimization.
Possible Causes & Solutions:
Inefficient Coupling Reagent: The choice of coupling reagent is critical. For complex couplings, standard carbodiimides like DCC or DIC may be insufficient.[8]
Solution: Switch to a more potent uronium-based coupling reagent such as HATU or HBTU. These reagents form highly reactive intermediates that can improve yields and reduce reaction times.[9]
Reaction Conditions: Temperature, solvent, and pH play a significant role.[9]
Solution: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze activated intermediates. N,N-Dimethylformamide (DMF) is a common solvent, but N-Methyl-2-pyrrolidone (NMP) can be superior for sequences prone to aggregation.[6] Running the reaction at 0°C initially and then allowing it to warm to room temperature can minimize side reactions.
Stoichiometry: Incorrect ratios of reactants can lead to incomplete reactions or the formation of side products.
Solution: A slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component (p-aminobenzyl alcohol) can drive the reaction to completion.
Table 1: Comparison of Coupling Conditions for Boc-Phe-(Alloc)Lys-OH and PAB-OH
Parameter
Standard Conditions (DIC/HOBt)
Optimized Conditions (HATU)
Coupling Reagent
1.2 eq DIC, 1.2 eq HOBt
1.15 eq HATU
Base
2.5 eq DIPEA
2.5 eq DIPEA
Solvent
Anhydrous DMF
Anhydrous DMF or NMP
Temperature
0°C to RT
0°C to RT
Reaction Time
12-18 hours
2-4 hours
| Typical Yield | 55-65% | 85-95% |
Caption: Troubleshooting workflow for low peptide coupling yield.
Problem 2: Premature cleavage of the Alloc protecting group.
The allyloxycarbonyl (Alloc) group is orthogonal to Boc but can be sensitive to certain conditions, especially in the presence of specific catalysts or nucleophiles.[10] Its removal requires a palladium catalyst.[10]
Possible Causes & Solutions:
Catalyst Contamination: Trace amounts of heavy metals from previous steps can sometimes catalyze Alloc removal.
Solution: Ensure high-purity reagents and solvents. Use metal scavengers if contamination is suspected.
Extended Reaction Times with Certain Reagents: While rare, some reagents over long periods might affect the Alloc group.
Solution: Optimize reaction times. The switch to faster coupling reagents like HATU helps mitigate this by reducing overall reaction duration.
Unintended Hydrogenolysis Conditions: If using hydrogen for other reductions in the lab, ensure no cross-contamination.
Solution: Use dedicated glassware and stringent protocols.
A metal-free deprotection protocol using iodine has been reported, which could be an alternative strategy if palladium sensitivity is an issue.[11]
Problem 3: Difficulty in purifying the final product, Boc-Phe-(Alloc)Lys-PAB-PNP.
The final product is relatively non-polar and can be challenging to separate from unreacted starting materials and byproducts of the coupling reagents (e.g., dicyclohexylurea if DCC is used).[12][13]
Possible Causes & Solutions:
Co-elution of Impurities: The product may have a similar retention time to starting materials or byproducts on reverse-phase HPLC.
Solution: Optimize the HPLC gradient. A shallow gradient of acetonitrile (B52724) in water (with 0.1% TFA) often provides better resolution for non-polar compounds.[12]
Poor Solubility: The linker payload can have limited solubility, making purification difficult.[12]
Solution: Use a "catch-and-release" solid-phase extraction (SPE) technique.[12] After initial purification, the product-containing fractions can be passed through a reverse-phase SPE cartridge. The product adheres to the stationary phase, allowing polar solvents to be washed away. The pure product is then eluted with a small volume of a strong organic solvent.[12]
Protocol 1: Synthesis of Boc-Phe-(Alloc)Lys-PAB-OH
Dissolution: Dissolve Boc-Phe-(Alloc)Lys-OH (1.0 eq) in anhydrous DMF (or NMP) to a concentration of 0.1 M.
Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.15 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes to allow for the formation of the activated ester.
Coupling: Add p-aminobenzyl alcohol (1.2 eq) to the reaction mixture.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP (Final Product)
Dissolution: Dissolve the purified Boc-Phe-(Alloc)Lys-PAB-OH (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
Cooling: Cool the solution to 0°C.
Activation: Add anhydrous pyridine (B92270) (3.0 eq) followed by the slow, portion-wise addition of p-nitrophenyl chloroformate (1.5 eq).
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.
Work-up: Dilute the reaction with DCM and wash with cold 1M HCl, followed by saturated sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using preparative HPLC as described in Table 2.
Technical Support Center: Purification of Boc-Phe-(Alloc)Lys-PAB-PNP ADCs
Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) synthesized using the Boc-Phe-(Alloc)Lys-PAB-PNP linker. This resource provides troubleshooting guides and frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) synthesized using the Boc-Phe-(Alloc)Lys-PAB-PNP linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your Boc-Phe-(Alloc)Lys-PAB-PNP ADC.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low ADC Recovery
1. Aggregation: The hydrophobic nature of the Boc-Phe-(Alloc)Lys-PAB linker can promote ADC aggregation, leading to precipitation and loss of material during purification.[] 2. Nonspecific Binding: The ADC may be binding irreversibly to chromatography resins or filtration membranes. 3. Instability: The linker or ADC may be unstable under the purification conditions (e.g., pH, temperature).
1. Optimize Buffer Conditions: Include excipients like polysorbate 20 or 80 (0.01-0.1%) to minimize aggregation. Screen different pH values and salt concentrations to find the optimal buffer for ADC stability. 2. Column and Membrane Screening: Test different chromatography resins (e.g., those with lower hydrophobicity) and filtration membranes with different surface chemistries to minimize nonspecific binding. 3. Process Parameter Optimization: Perform purification at a lower temperature (e.g., 4-8°C) to enhance stability.
High Levels of Unconjugated Antibody (DAR = 0)
1. Inefficient Conjugation: The conjugation reaction may not have gone to completion. 2. Linker-Payload Instability: The Boc-Phe-(Alloc)Lys-PAB-PNP linker-payload may have degraded prior to or during the conjugation reaction.
1. Optimize Conjugation Reaction: Increase the molar excess of the linker-payload, extend the reaction time, or optimize the reaction buffer pH. 2. Characterize Linker-Payload: Verify the purity and integrity of the linker-payload before conjugation using techniques like HPLC and mass spectrometry.
Presence of Free Linker-Payload and Other Small Molecule Impurities
1. Incomplete Removal by Initial Purification Steps: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) may not be sufficient to completely remove all small molecule impurities, especially if they form micelles.[]
1. Diafiltration Optimization: Increase the number of diavolumes during TFF. Consider using a buffer with a small percentage of organic solvent (e.g., 5-10% DMSO or ethanol) to disrupt micelles, if compatible with the ADC. 2. Introduce a Polishing Step: Employ Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Chromatography (RPC) as a polishing step to effectively separate the hydrophobic free linker-payload from the ADC.
Poor Resolution of Different DAR Species
1. Suboptimal Chromatography Conditions: The selected chromatography method may not have sufficient selectivity for different drug-to-antibody ratio (DAR) species. 2. Heterogeneity of Conjugation Sites: Lysine conjugation results in a heterogeneous mixture of positional isomers, which can be difficult to separate.
1. Method Development for HIC: Optimize the salt type and gradient profile in HIC to improve the separation of DAR species. Different salts (e.g., ammonium (B1175870)sulfate (B86663) vs. sodium chloride) can significantly alter selectivity. 2. Ion-Exchange Chromatography (IEX): Explore cation or anion exchange chromatography. The addition of the charged payload can alter the surface charge of the antibody, allowing for separation based on DAR.[2][3][4]
Lot-to-Lot Variability in Purity and DAR Profile
1. Inconsistent Raw Material Quality: Variability in the quality of the antibody, linker-payload, or other reagents. 2. Lack of Process Control: Inconsistent control over critical process parameters during conjugation and purification.
1. Raw Material Specification: Establish strict quality control specifications for all starting materials. 2. Implement Quality by Design (QbD): Identify and control critical process parameters (e.g., temperature, pH, reaction time, flow rates) to ensure consistent product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the purification of a Boc-Phe-(Alloc)Lys-PAB-PNP ADC?
A1: Common impurities can be categorized as process-related or product-related.
Residual solvents from the conjugation reaction (e.g., DMSO, DMF).
Aggregates of the ADC.[]
Product-Related Impurities:
Unconjugated antibody (DAR=0).
ADCs with undesirable DAR values (e.g., too high or too low).
Fragments of the antibody.
Positional isomers of the ADC.
Q2: Which chromatography technique is best suited for purifying my Boc-Phe-(Alloc)Lys-PAB-PNP ADC?
A2: A multi-step chromatography approach is typically required.
Tangential Flow Filtration (TFF) / Diafiltration (DF): This is an essential first step for removing the bulk of unconjugated linker-payload and for buffer exchange.[]
Size Exclusion Chromatography (SEC): Useful for removing high molecular weight aggregates and residual small molecule impurities.[]
Hydrophobic Interaction Chromatography (HIC): This is the most powerful technique for separating ADC species based on their DAR. The hydrophobicity of the Boc-Phe-(Alloc)Lys-PAB linker makes HIC a particularly suitable method.[]
Ion-Exchange Chromatography (IEX): Can be used to separate charge variants of the ADC, which may correlate with the DAR.[2][3][4][5]
Membrane Chromatography: Can be an efficient alternative to traditional column chromatography for removing impurities and separating DAR species.[6]
Q3: How can I monitor the purity and DAR of my ADC during the purification process?
A3: A combination of analytical techniques is recommended:
UV-Vis Spectroscopy: To determine the protein concentration and average DAR.
Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the DAR distribution and the percentage of unconjugated antibody.
Reversed-Phase (RP)-HPLC/MS: For accurate mass determination of the intact ADC and its subunits (light chain and heavy chain) to confirm conjugation and identify different DAR species.
Size Exclusion Chromatography (SEC)-HPLC: To quantify the amount of high molecular weight aggregates.
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under reducing and non-reducing conditions to assess the integrity of the ADC and confirm conjugation.
Q4: What is the recommended experimental workflow for the purification of a Boc-Phe-(Alloc)Lys-PAB-PNP ADC?
Boc-Phe-(Alloc)Lys-PAB-PNP solubility issues and solutions
Welcome to the technical support center for Boc-Phe-(Alloc)Lys-PAB-PNP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this cleava...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Boc-Phe-(Alloc)Lys-PAB-PNP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this cleavable ADC linker, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Phe-(Alloc)Lys-PAB-PNP and what are its common applications?
A1: Boc-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure consists of a dipeptide (Phenylalanine-Lysine) sequence that can be cleaved by lysosomal proteases, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) activated ester for conjugation to a drug payload. The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups are protecting groups for the N-terminus of phenylalanine and the side chain of lysine (B10760008), respectively.
Q2: What are the main factors contributing to the poor solubility of Boc-Phe-(Alloc)Lys-PAB-PNP?
A2: The solubility of Boc-Phe-(Alloc)Lys-PAB-PNP is influenced by several structural features. The presence of the Boc and phenylalanine residues imparts significant hydrophobicity. While the lysine residue offers some polarity, the overall molecule tends to be poorly soluble in aqueous solutions. The solubility is also dependent on the pH of the solution.
Q3: What are the recommended storage conditions for Boc-Phe-(Alloc)Lys-PAB-PNP?
A3: Boc-Phe-(Alloc)Lys-PAB-PNP should be stored as a solid at -20°C. If dissolved in an organic solvent, it is recommended to store the solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: In which solvents is Boc-Phe-(Alloc)Lys-PAB-PNP expected to be soluble?
A4: Due to its hydrophobic nature, Boc-Phe-(Alloc)Lys-PAB-PNP is expected to have better solubility in polar aprotic organic solvents. See the table below for a summary of expected solubility.
Solubility Guidelines
The following table provides a general guideline for the solubility of Boc-Phe-(Alloc)Lys-PAB-PNP in common laboratory solvents. It is always recommended to test the solubility of a small amount of the compound before dissolving the entire batch.
Solvent
Expected Solubility
Notes
Dimethyl Sulfoxide (DMSO)
Soluble
A good initial choice for creating a stock solution.[3][4][5]
Dimethylformamide (DMF)
Soluble
An alternative to DMSO, particularly if DMSO is incompatible with downstream applications.[3][4]
Dichloromethane (DCM)
Soluble
Can be used for dissolution, often in the context of chemical reactions.
The compound is likely to precipitate in aqueous buffers.
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve in the chosen organic solvent.
Possible Cause: The concentration may be too high, or the solvent may not be appropriate.
Solution:
Try reducing the concentration of the compound.
Use sonication to aid dissolution.[3] Place the vial in an ultrasonic bath for short intervals.
Gently warm the solution. Be cautious, as excessive heat may lead to degradation.
If using solvents like acetonitrile or methanol, consider switching to DMSO or DMF for better solubility.[3][4][5]
Issue 2: The compound precipitates out of solution when an aqueous buffer is added.
Possible Cause: The compound has low solubility in aqueous environments, and the addition of water reduces the overall solvating power of the solution. This is a common issue with hydrophobic peptides and small molecules.[7][8]
Solution:
Slow Dilution: Add the aqueous buffer dropwise to the organic stock solution while vortexing or stirring vigorously. This prevents the formation of localized areas of high aqueous concentration, which can trigger precipitation.[7]
pH Adjustment: The net charge of the dipeptide component can influence its solubility. Although the N-terminus is Boc-protected, the lysine side chain's Alloc group and the overall structure can be influenced by pH. For similar peptide-based molecules, adjusting the pH of the aqueous buffer away from the isoelectric point (pI) can increase solubility.[6] Since this molecule does not have a free amine or carboxylic acid, the effect of pH might be less pronounced but could still influence interactions.
Use of Co-solvents: If compatible with your experiment, consider using a mixture of organic solvent and aqueous buffer as the final solvent system. Ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Equilibrate the vial of Boc-Phe-(Alloc)Lys-PAB-PNP to room temperature before opening to prevent moisture condensation.
Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).
Vortex the solution until the solid is completely dissolved. If necessary, use brief sonication.
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of the Organic Stock Solution into an Aqueous Medium
Start with your desired aqueous buffer in a separate tube.
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the Boc-Phe-(Alloc)Lys-PAB-PNP organic stock solution drop by drop.
Continue to mix the solution for several minutes after the addition is complete.
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
Visualizations
Caption: Key components of the Boc-Phe-(Alloc)Lys-PAB-PNP linker.
Caption: A stepwise guide to troubleshoot solubility issues.
Technical Support Center: Preventing Aggregation of ADCs with Boc-Phe-(Alloc)Lys-PAB-PNP Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring the Boc-Phe-(Alloc)Lys-PAB-PNP linker. Our objective is to provide actionable guidance to help you prevent, troubleshoot, and mitigate ADC aggregation throughout your experiments.
Understanding the Boc-Phe-(Alloc)Lys-PAB-PNP Linker and Aggregation
The Boc-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its key components are:
Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the phenylalanine residue.
Phe (Phenylalanine)-Lys (Lysine): A dipeptide motif that can be a substrate for lysosomal proteases like Cathepsin B, enabling selective cleavage of the linker and release of the payload within the target cancer cells.[1]
Alloc (Allyloxycarbonyl): A protecting group for the lysine (B10760008) side chain.
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the dipeptide, spontaneously decomposes to release the unmodified payload.[2]
PNP (p-nitrophenyl): A para-nitrophenyl (B135317) group, part of an activated carbonate, which serves as a good leaving group for the conjugation of the linker-payload to the antibody.
Aggregation of ADCs is a prevalent challenge that can adversely affect their stability, efficacy, and safety.[3] This issue is often exacerbated by the increased hydrophobicity of the ADC resulting from the conjugation of the linker and a hydrophobic payload.[] For ADCs with peptide-PAB linkers, aggregation can be particularly problematic, especially at higher drug-to-antibody ratios (DARs).[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for ADCs utilizing the Boc-Phe-(Alloc)Lys-PAB-PNP linker?
A1: The primary causes of aggregation for these ADCs are multifactorial and include:
Increased Hydrophobicity: The aromatic nature of Phenylalanine and the PAB spacer, combined with a potentially hydrophobic payload, significantly increases the overall hydrophobicity of the ADC. This can lead to intermolecular hydrophobic interactions that drive aggregation.[]
High Drug-to-Antibody Ratio (DAR): A higher DAR, while potentially increasing potency, also leads to a greater number of hydrophobic linker-payloads on the antibody surface, which promotes self-association and aggregation.[1]
Unfavorable Formulation Conditions: Suboptimal buffer pH, low ionic strength, and the presence of organic co-solvents used to dissolve the linker-payload can destabilize the antibody and promote aggregation.
Conjugation Process Stress: The chemical and physical stresses during the conjugation reaction, including pH shifts and the introduction of organic solvents, can induce conformational changes in the antibody, exposing hydrophobic patches and leading to aggregation.
Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can all contribute to ADC aggregation over time.[5]
Q2: How do the Boc and Alloc protecting groups influence aggregation?
A2: While the primary role of Boc and Alloc groups is to protect reactive sites during synthesis, their presence or cleavage can impact aggregation. The hydrophobic nature of these protecting groups can contribute to the overall hydrophobicity of the linker-payload construct before conjugation.[6] However, their removal is a prerequisite for the final ADC structure. Incomplete removal of these groups could lead to a heterogeneous ADC population with altered aggregation propensities.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs with Phe-Lys-Pab linkers, and how does it correlate with aggregation?
A3: For stochastically conjugated ADCs, the average DAR is often targeted between 2 and 4. While a higher DAR can enhance the potency of an ADC, it also significantly elevates its hydrophobicity and, consequently, its propensity to aggregate.[1] It is critical to strike a balance between the desired potency and acceptable levels of aggregation and favorable pharmacokinetic properties.
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to troubleshooting aggregation problems during the preparation and handling of ADCs with Boc-Phe-(Alloc)Lys-PAB-PNP linkers.
Problem 1: Aggregation Observed Immediately After Conjugation
This is a frequent issue stemming from the conjugation process itself. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
Problem 2: Gradual Aggregation During Storage
This indicates issues with the formulation or storage conditions.
Caption: Strategies to mitigate aggregation during ADC storage.
Quantitative Data Summary
The following table summarizes key parameters for analytical techniques used to quantify ADC aggregation.
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This protocol outlines a general method for quantifying ADC aggregates.
Caption: Workflow for SEC-HPLC analysis of ADC aggregation.
Detailed Steps:
Instrumentation: An HPLC system equipped with a UV detector and an appropriate SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm).[8]
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8-7.4. For ADCs with hydrophobic linkers like Boc-Phe-(Alloc)Lys-PAB-PNP, adding an organic modifier such as 5-15% isopropanol or acetonitrile (B52724) can help to reduce secondary hydrophobic interactions with the column stationary phase.[8][10]
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if any particulate matter is visible.
Chromatographic Conditions:
Flow Rate: 0.5 - 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 - 20 µL
Detection: UV at 280 nm
Data Analysis: Integrate the peak areas of the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregates / Total Area of all Peaks) x 100.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a rapid method to assess the hydrodynamic radius and polydispersity of an ADC in solution.
Detailed Steps:
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).
Sample Preparation:
Filter the ADC sample using a 0.2 µm syringe filter directly into a clean cuvette to remove any large particles.[11]
The sample concentration should be at least 0.5-1.0 mg/mL.
Ensure the buffer is also filtered to avoid interference from buffer components.
Measurement Parameters:
Temperature: 25 °C
Equilibration Time: 2 minutes
Number of Measurements: 3-5
Data Analysis: The software will provide the average hydrodynamic radius (Rh) and the polydispersity index (%Pd). A significant increase in Rh or a %Pd greater than 20% suggests the presence of aggregates.[9]
By utilizing this technical support guide, researchers can better anticipate, diagnose, and resolve aggregation issues associated with ADCs containing the Boc-Phe-(Alloc)Lys-PAB-PNP linker, ultimately leading to more stable and effective therapeutic candidates.
Technical Support Center: Enhancing Plasma Stability of Boc-Phe-(Alloc)Lys-PAB-PNP Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common chal...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Boc-Phe-(Alloc)Lys-PAB-PNP linkers, with a focus on enhancing their stability in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma stability of a Boc-Phe-(Alloc)Lys-PAB-PNP linker?
Q2: What are the primary mechanisms of premature linker cleavage in plasma?
A: Premature cleavage of peptide-PAB linkers in plasma is primarily attributed to enzymatic degradation. Carboxylesterases and other plasma proteases can recognize and cleave the peptide sequence, leading to unintended release of the cytotoxic payload.[3][4] The hydrophobicity of the linker-payload can also contribute to instability and aggregation.[3]
Q3: How does the Alloc (allyloxycarbonyl) protecting group affect plasma stability?
A: The Alloc group is a protecting group for the lysine (B10760008) side chain and is generally stable under physiological conditions.[7] Its removal typically requires specific reagents like palladium catalysts and is not expected to occur in plasma.[7] Therefore, the Alloc group itself is unlikely to be a direct source of plasma instability.
Q4: What is the role of the PNP (p-nitrophenyl) group?
A: The p-nitrophenyl (PNP) group is an activated ester, often used to facilitate the conjugation of the linker to a payload. Once the payload is attached, the p-nitrophenol is released, and this part of the molecule is no longer present in the final ADC. Therefore, it does not directly influence the plasma stability of the conjugated linker.
Troubleshooting Guide: Enhancing Plasma Stability
This guide addresses common issues researchers may face regarding the plasma stability of ADCs constructed with the Boc-Phe-(Alloc)Lys-PAB-PNP linker.
Problem
Potential Cause
Suggested Solution
High levels of premature payload release in in-vitro plasma stability assays.
Enzymatic cleavage by plasma proteases.
1. Modify the peptide sequence: Introducing hydrophilic or sterically hindering amino acids adjacent to the Phe-Lys cleavage site can reduce recognition by plasma enzymes. 2. Introduce a hydrophilic spacer: Incorporating a hydrophilic spacer, such as a short PEG chain, can shield the linker from enzymatic attack and improve overall ADC solubility.[8] 3. Explore alternative linker chemistries: If instability persists, consider alternative linker platforms known for higher plasma stability, such as those with modified PAB groups or non-peptidic cleavable moieties.[3]
ADC aggregation observed during plasma incubation.
High hydrophobicity of the linker-payload.
1. Incorporate hydrophilic moieties: As mentioned above, adding hydrophilic groups to the linker can mitigate aggregation.[3] 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation.
Inconsistent results in plasma stability assays.
Assay variability or artifacts.
1. Ensure proper experimental controls: Include a control ADC with a known stable linker to benchmark your results.[5] 2. Optimize sample handling: Minimize freeze-thaw cycles and ensure consistent sample processing to reduce variability. 3. Use multiple analytical methods: Corroborate findings from one method (e.g., ELISA) with an orthogonal method (e.g., LC-MS) to confirm results.[9]
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an ADC in plasma.
Objective: To determine the rate of payload release from an ADC in plasma over time.
Materials:
ADC construct with Boc-Phe-(Alloc)Lys-PAB-PNP linker
Human, mouse, or rat plasma (anticoagulant-treated)
Phosphate-buffered saline (PBS), pH 7.4
Incubator at 37°C
Analytical instruments (e.g., LC-MS, ELISA)
Methodology:
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[5]
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[6]
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[5]
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[6] This can be achieved through various analytical techniques such as:
LC-MS: To measure the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates payload release.[9]
ELISA: To quantify the concentration of total antibody and intact ADC.
Data Analysis:
Plot the percentage of intact ADC or the concentration of released payload against time.
Calculate the half-life (t1/2) of the ADC in plasma.[9]
Visualizations
Caption: Workflow for an in vitro plasma stability assay.
Technical Support Center: Boc-Phe-(Alloc)Lys-PAB-PNP Synthesis & Conjugation
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and conjugation of the cleavable ADC linker, Boc-Phe-(Alloc)Lys-PAB-PNP. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and conjugation of the cleavable ADC linker, Boc-Phe-(Alloc)Lys-PAB-PNP.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Phe-(Alloc)Lys-PAB-PNP and what is its primary application?
Boc-Phe-(Alloc)Lys-PAB-PNP is a complex organic molecule that serves as a cleavable linker, primarily for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It connects a cytotoxic payload to an antibody.
Q2: What is the specific role of each component in the linker?
Each part of the molecule has a distinct function:
Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the phenylalanine amino acid, preventing unwanted side reactions during synthesis.
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[4]
Alloc (Allyloxycarbonyl): An orthogonal protecting group for the lysine (B10760008) side-chain amine. Its removal, typically with a palladium catalyst, reveals a site for further modification if needed.[5][6]
PAB (p-aminobenzyl): This is a "self-immolative" spacer.[7][8] After the Phe-Lys dipeptide is cleaved by proteases, the PAB group undergoes a spontaneous electronic cascade reaction to release the conjugated drug in its active form.[4][8]
PNP (p-nitrophenyl carbonate): This is an activated ester. The p-nitrophenoxy group is an excellent leaving group, making the linker highly reactive towards nucleophiles (like an amine or hydroxyl group on a payload molecule) for efficient conjugation.
Q3: What makes the PAB component a "self-immolative" linker?
A self-immolative linker is a chemical structure that is stable until a specific trigger event occurs.[8][9] In this case, the trigger is the enzymatic cleavage of the Phe-Lys peptide bond. Once the peptide is removed, the resulting aniline (B41778) on the PAB group initiates a rapid, irreversible 1,6-elimination reaction that fragments the linker and liberates the attached payload.[4] This process is crucial for ensuring the drug is released only after the ADC is internalized by the target cell.
Q4: What analytical techniques are recommended for monitoring the synthesis?
A combination of techniques is essential for quality control at each step:
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC): To assess the purity of intermediates and the final product quantitatively.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of products at each stage by verifying their mass-to-charge ratio (m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final linker and key intermediates.
Experimental Workflow & Logic Diagrams
Caption: Overall synthetic workflow for Boc-Phe-(Alloc)Lys-PAB-PNP.
impact of payload on Boc-Phe-(Alloc)Lys-PAB-PNP linker stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the Boc-Phe-(Alloc)Lys-PAB-PNP lin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the Boc-Phe-(Alloc)Lys-PAB-PNP linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Boc-Phe-(Alloc)Lys-PAB-PNP linker and what is its primary application?
A1: The Boc-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Its primary role is to connect a cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and enabling selective release of the payload within target cells.
Q2: What is the mechanism of payload release for this linker?
A2: The payload is released through enzymatic cleavage of the Phe-Lys dipeptide by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[][5] Following the cleavage of the amide bond, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a 1,6-elimination reaction, leading to the release of the unmodified payload.
Q3: How does the stability of the Phe-Lys-PAB linker compare to other common dipeptide linkers?
A3: The Phe-Lys-PAB linker is known to be susceptible to enzymatic cleavage. Its stability in plasma is generally lower than that of the more commonly used Val-Cit-PAB linker. For instance, in human plasma, the half-life of a Phe-Lys-PABC linker has been reported to be around 30 days, whereas the Val-Cit-PABC linker has a much longer half-life of approximately 230 days.[6] This difference is even more pronounced in mouse plasma, with half-lives of 12.5 hours for Phe-Lys-PABC and 80 hours for Val-Cit-PABC.[6]
Q4: What factors can influence the stability of an ADC constructed with this linker?
A4: Several factors can impact the stability of the final ADC, including:
The nature of the payload: Highly hydrophobic payloads can lead to ADC aggregation, which may increase plasma clearance and reduce overall stability.[]
The Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to aggregation and reduced stability.
The conjugation site on the antibody: The specific location where the linker-payload is attached to the antibody can influence its accessibility to enzymes and overall stability.[1]
The biological matrix: The stability of the linker can vary significantly between different species (e.g., human vs. mouse plasma) due to differences in enzyme activity.[5][6]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Premature Payload Release in Plasma/Blood
The Phe-Lys dipeptide is inherently more susceptible to cleavage by plasma proteases compared to other linkers like Val-Cit.[6]
Consider using a more stable linker, such as Val-Cit-PABC, if premature cleavage is a significant issue.[7] Alternatively, perform in vitro stability studies in whole blood or plasma from the relevant species to accurately quantify the rate of release and its potential impact on the therapeutic window.[8]
ADC Aggregation
The conjugated payload is highly hydrophobic, leading to self-association of the ADC molecules.[]
Evaluate the hydrophobicity of the payload. If possible, consider modifying the payload to increase its hydrophilicity. Optimizing the Drug-to-Antibody Ratio (DAR) to a lower value can also mitigate aggregation.[9]
Inconsistent Results Between in vitro and in vivo Studies
Differences in enzymatic activity between in vitro assays (e.g., purified enzymes, plasma) and the in vivo environment. Stability can also differ between plasma and whole blood.[8]
Use whole blood for in vitro stability assessments to better mimic in vivo conditions.[10][8] When possible, use plasma or blood from the same species as the planned in vivo model.
Low or No Payload Release in Target Cells
Insufficient levels or activity of the cleaving enzyme (e.g., Cathepsin B) in the target cells.
Confirm the expression and activity of the target enzyme in your cell line or tumor model. Consider using a different cell line with known high enzymatic activity as a positive control.
Difficulty in Characterizing the ADC
Heterogeneity of the ADC due to random conjugation to lysine (B10760008) residues.
Utilize analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to characterize the DAR distribution and identify different ADC species.
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma or whole blood at 37°C.
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
Immediately process the aliquots to stop any further reaction. This may involve immunoprecipitation of the ADC or quenching of enzymatic activity.[10]
Analyze the samples to quantify the amount of intact ADC and/or released payload.
For intact ADC analysis: Use techniques like HIC-HPLC or LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
For released payload analysis: Use LC-MS/MS to quantify the concentration of the free payload in the matrix.
Enzymatic Cleavage Assay
This protocol describes a method to evaluate the susceptibility of the linker to a specific enzyme, such as Cathepsin B.
Objective: To determine the rate of enzymatic cleavage of the Phe-Lys bond in the linker.
Materials:
ADC or a model substrate containing the Phe-Lys linker
Purified Cathepsin B enzyme
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
Activate the Cathepsin B enzyme by pre-incubating it in the assay buffer.
Initiate the reaction by adding the ADC or substrate to the activated enzyme solution.
Incubate the reaction mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
Analyze the quenched samples by reverse-phase HPLC to separate the intact substrate from the cleaved products.
Calculate the percentage of cleavage at each time point by comparing the peak areas of the intact substrate and the cleavage products.
Visualizations
Caption: Experimental workflows for assessing ADC stability.
A Head-to-Head Comparison of Protease-Cleavable Linkers for Antibody-Drug Conjugates: Boc-Phe-(Alloc)Lys-PAB-PNP vs. MC-Val-Cit-PABC-PNP
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the development of effective and safe antibody-drug conjugates (ADCs). This guide provides an object...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the development of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent protease-cleavable linkers: the chymotrypsin (B1334515) and cathepsin B-sensitive Boc-Phe-(Alloc)Lys-PAB-PNP and the widely used cathepsin B-cleavable MC-Val-Cit-PABC-PNP. This comparison aims to inform the rational selection of linkers for novel ADC candidates.
Chemical Structure and Mechanism of Action
Both linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target cancer cells and subsequent enzymatic cleavage within the lysosome.
Boc-Phe-(Alloc)Lys-PAB-PNP incorporates a dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which is a substrate for lysosomal proteases such as cathepsin B and chymotrypsin. The N-terminus is protected by a tert-Butyloxycarbonyl (Boc) group, and the lysine (B10760008) side chain is protected by an Allyloxycarbonyl (Alloc) group. Upon enzymatic cleavage of the amide bond C-terminal to the lysine residue, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer releases the conjugated drug. The p-nitrophenyl (PNP) group serves as a reactive leaving group for conjugation to the payload.
MC-Val-Cit-PABC-PNP utilizes the well-established Valine-Citrulline (Val-Cit) dipeptide, which is selectively cleaved by cathepsin B, an enzyme often upregulated in the tumor microenvironment. The maleimidocaproyl (MC) group allows for covalent attachment to thiol groups on the antibody, typically from reduced interchain disulfides. Similar to the Phe-Lys linker, it employs a PABC self-immolative spacer and a PNP activating group for payload conjugation.
dot
Comparative
A Comparative Analysis of Phe-Lys and Val-Cit Linker Cleavage Kinetics in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. The linker must remain stable...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. The linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the target tumor cell to unleash the cytotoxic agent. This guide provides an objective comparison of two prominent dipeptide linkers, Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit), focusing on their cleavage kinetics by the lysosomal protease Cathepsin B.
Both Phe-Lys and Val-Cit are recognized substrates for Cathepsin B, an enzyme often upregulated in the tumor microenvironment and localized within lysosomes, the intended site of ADC payload release.[][2][3] The cleavage of these linkers is a pivotal step in the mechanism of action for many ADCs, initiating the release of the cytotoxic drug.[4][5] While both serve a similar function, their susceptibility to enzymatic cleavage differs significantly, impacting the rate and efficiency of drug liberation.
Quantitative Comparison of Cleavage Kinetics
Experimental data demonstrates a marked difference in the cleavage rates of Phe-Lys and Val-Cit linkers by Cathepsin B. The Phe-Lys dipeptide is cleaved substantially faster than the Val-Cit linker. This rapid cleavage can be advantageous for ensuring a swift and potent release of the cytotoxic payload upon internalization into the target cell.
Note: The values presented are derived from in vitro experimental data and may vary depending on specific experimental conditions, including the full ADC construct and assay methodology.
Enzymatic Cleavage and Payload Release Mechanism
The cleavage of dipeptide linkers by Cathepsin B is the trigger for drug release, often involving a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC).
Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond at the C-terminus of the dipeptide sequence (e.g., between Lysine and the PABC spacer for Phe-Lys, or Citrulline and PABC for Val-Cit).[4]
Self-Immolation: This initial cleavage is designed to be the rate-limiting step. The resulting p-aminobenzyl alcohol intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction.[4]
Payload Release: This rapid, self-immolative cascade fragments the spacer, releasing the unmodified, active cytotoxic payload, along with inert byproducts like carbon dioxide.[4]
Mechanism of protease-cleavable linker cleavage and payload release.
Experimental Protocols
Accurate assessment of linker cleavage kinetics is essential for ADC development. Below are generalized protocols for conducting an in vitro Cathepsin B cleavage assay.
Protocol: In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC or model substrate upon incubation with recombinant Cathepsin B.
Materials:
Antibody-Drug Conjugate (ADC) or linker-payload substrate
Recombinant human Cathepsin B (active)
Activation Buffer (e.g., 25 mM Acetate, 1 mM EDTA, pH 5.0, with DTT)
Assay Buffer (e.g., 25 mM Acetate, 1 mM EDTA, pH 5.0)
Quenching Solution (e.g., cold PBS with a protease inhibitor)
LC-MS/MS system for analysis
Procedure:
Activate Cathepsin B: Pre-incubate the required amount of Cathepsin B in Activation Buffer containing a reducing agent like DTT at 37°C for approximately 15 minutes.
Prepare Substrate: Dilute the ADC or linker-payload substrate to the desired final concentration (e.g., 10-50 µM) in the pre-warmed Assay Buffer.[9]
Initiate Reaction: Add the activated Cathepsin B (e.g., to a final concentration of 10-50 nM) to the substrate solution to start the reaction.[9] Immediately mix and place the reaction mixture in a 37°C incubator.[6]
Time Points: At various time points (e.g., 0, 2, 5, 10, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
Quench Reaction: Immediately stop the reaction by adding the aliquot to a quenching solution.
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the amount of remaining intact ADC/substrate.[6]
Data Calculation: Plot the concentration or percentage of the released payload over time to determine the cleavage rate and calculate the half-life (t½) of the linker.
Experimental workflow for an in vitro enzymatic cleavage assay.
ADC Internalization and Signaling Pathway
The cleavage of the linker is the final step in a multi-stage process that delivers the payload to its site of action. Understanding this pathway is crucial for contextualizing the importance of linker cleavage kinetics.
Binding: The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell.
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an endosome.[4]
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment (pH 4.5-5.5).[4]
Linker Cleavage & Release: Inside the lysosome, Cathepsin B and other proteases recognize and cleave the dipeptide linker, initiating the release of the cytotoxic payload.[10]
Cytotoxicity: The freed payload can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect, for example, by disrupting microtubules or damaging DNA.
General pathway of ADC internalization and payload release.
A Comparative Guide to the In Vivo Efficacy of Antibody-Drug Conjugates Utilizing a Boc-Phe-(Alloc)Lys-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the in vivo performance of Antibody-Drug Conjugates (ADCs) that employ a Boc-Phe-(Alloc)Lys-PAB...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo performance of Antibody-Drug Conjugates (ADCs) that employ a Boc-Phe-(Alloc)Lys-PAB-PNP linker system. Due to the limited availability of publicly accessible data specific to this linker, this document establishes a comparative analysis based on the well-characterized and structurally similar Valine-Citrulline (Val-Cit) PABC linker. The principles, experimental designs, and expected outcomes detailed herein offer a robust blueprint for the preclinical assessment of novel ADCs.
Introduction to Cleavable Dipeptide Linkers in ADCs
The linker is a critical component of an ADC, ensuring stability in systemic circulation and facilitating the release of the cytotoxic payload within the target cancer cell. The Boc-Phe-(Alloc)Lys-PAB-PNP linker belongs to the class of enzyme-cleavable linkers.[1][2][3] The core of this linker is the dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, that are abundant in the tumor microenvironment.[4]
Upon internalization of the ADC into the target cell, the linker is cleaved, initiating a self-immolative cascade through the p-aminobenzyloxycarbonyl (PABC) spacer, which in turn releases the active cytotoxic payload.[5][6] The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) moieties are protecting groups used during synthesis and are not present in the final conjugated ADC.
Comparative In Vivo Efficacy Data
ADC Configuration
Animal Model
Tumor Model
Dosing Regimen
Tumor Growth Inhibition (TGI)
Key Findings
Reference
Anti-CD276-ValCit-PABC-MMAE
Xenograft Mice
CD276-expressing solid tumor
Single dose
Significant tumor growth inhibition
Demonstrates the efficacy of a cleavable dipeptide linker in solid tumors.
A standardized in vivo efficacy study is crucial for the evaluation of a novel ADC. The following is a typical experimental protocol for a xenograft mouse model.
Objective: To determine the anti-tumor efficacy of a Boc-Phe-(Alloc)Lys-PAB-PNP linked ADC in a relevant cancer xenograft model.
Materials:
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
Cancer cell line with confirmed target antigen expression
Test ADC (with Boc-Phe-(Alloc)Lys-PAB-PNP linker)
Control ADC (e.g., with a non-cleavable linker or an irrelevant antibody)
Vehicle control (e.g., phosphate-buffered saline)
Positive control (a clinically approved ADC for the same target, if available)
Cell culture reagents
Animal housing and monitoring equipment
Procedure:
Cell Culture and Implantation:
Culture the selected cancer cell line under standard conditions.
Harvest and resuspend cells in an appropriate medium.
Subcutaneously implant the tumor cells into the flank of the mice.[11]
Tumor Growth and Randomization:
Monitor tumor growth regularly using calipers.
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[12]
ADC Administration:
Administer the test ADC, control ADCs, and vehicle via intravenous injection at the predetermined dosage and schedule.[11]
Monitoring and Data Collection:
Measure tumor volume and body weight 2-3 times per week.
Monitor the animals for any signs of toxicity.
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).[11]
Data Analysis:
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Analyze statistical significance between the groups.
Visualizing Experimental Workflow and Mechanism of Action
The following diagrams illustrate the typical experimental workflow for in vivo ADC efficacy studies and the proposed mechanism of action for a Phe-Lys cleavable linker.
Caption: Experimental workflow for in vivo ADC efficacy assessment.
Caption: Mechanism of action for a Phe-Lys cleavable linker ADC.
Conclusion
The in vivo evaluation of ADCs linked with Boc-Phe-(Alloc)Lys-PAB-PNP is critical for determining their therapeutic potential. While direct comparative data is emerging, a robust assessment can be conducted by benchmarking against established dipeptide linkers like Val-Cit-PABC. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute meaningful preclinical studies, ultimately advancing the development of next-generation antibody-drug conjugates.
Navigating Heterogeneity: A Comparative Guide to Analytical Methods for Validating ADC Homogeneity with Phe-Lys Linkers
For Researchers, Scientists, and Drug Development Professionals The therapeutic success of antibody-drug conjugates (ADCs) is critically dependent on their homogeneity. For ADCs utilizing Phe-Lys (Phenylalanine-Lysine) d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of antibody-drug conjugates (ADCs) is critically dependent on their homogeneity. For ADCs utilizing Phe-Lys (Phenylalanine-Lysine) dipeptide linkers, which are designed for specific enzymatic cleavage in the tumor microenvironment, a thorough understanding of their structural consistency is paramount.[1][2] Heterogeneity in an ADC population, particularly variations in the drug-to-antibody ratio (DAR), conjugation site, and the presence of aggregates or fragments, can significantly impact efficacy, safety, and pharmacokinetic profiles.[3]
This guide provides a comparative overview of key analytical methods for assessing the homogeneity of ADCs with a focus on those employing Phe-Lys or similar dipeptide linkers. We present a side-by-side comparison of common techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate analytical strategy for their drug development programs.
Key Parameters for ADC Homogeneity Assessment
A comprehensive evaluation of ADC homogeneity involves a multi-faceted approach using orthogonal analytical methods.[3] The primary goal is to characterize the distribution of different ADC species and identify potential impurities. Key quality attributes include:
Drug-to-Antibody Ratio (DAR) Distribution : This is a critical quality attribute as it directly influences the ADC's potency and therapeutic window.[4] A narrow DAR distribution is generally desirable for consistent efficacy and safety.[3]
Aggregation and Fragmentation : The presence of ADC aggregates can trigger immunogenic responses and alter pharmacokinetic properties, while fragments may represent inactive or less effective species.[3][5][6]
Charge Variants : Modifications to the antibody or the conjugation process can introduce charge heterogeneity, which may affect the ADC's stability and biological activity.[3]
Conjugation Site Heterogeneity : For lysine-based conjugations, which can be the point of attachment for Phe-Lys linkers, multiple potential sites exist, leading to a mixture of positional isomers.[7][8]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is heavily dependent on the specific properties of the ADC, including the linker, the drug, and the conjugation strategy.[9] The following table summarizes and compares the most widely used techniques for ADC homogeneity analysis.
Analytical Method
Principle
Information Obtained
Advantages
Limitations
Hydrophobic Interaction Chromatography (HIC)
Separates molecules based on their hydrophobicity under non-denaturing conditions.[10][11] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[12]
DAR distribution, relative quantification of different DAR species.[13][14]
Gold standard for DAR analysis of cysteine-linked ADCs.[3][11] Preserves the native structure of the ADC.[15][10]
Not readily compatible with mass spectrometry (MS) due to high salt concentrations in the mobile phase.[16][17] May not be suitable for resolving the complex mixture of positional isomers in lysine-linked ADCs.[18]
Reversed-Phase Liquid Chromatography (RP-LC)
Separates molecules based on their hydrophobicity under denaturing conditions, often coupled with MS.
Average DAR (from analysis of reduced light and heavy chains), identification of fragments and impurities.[19][20]
High resolution and compatibility with MS allows for accurate mass determination of ADC subunits.[19]
Denaturing conditions can lead to the loss of information about the intact ADC's drug load distribution.[11] High organic solvent content can cause incomplete recovery of some ADC species.[11]
Native Mass Spectrometry (MS)
Measures the mass-to-charge ratio of intact proteins in their non-denatured state. Often coupled with Size-Exclusion Chromatography (SEC) for online buffer exchange.[21]
Average DAR, DAR distribution, and detection of non-covalent complexes.[22]
Provides accurate mass measurement of the intact ADC and its different drug-loaded forms in a single analysis.[22] Can be used to confirm the identity of peaks from HIC.[22]
Glycosylation can complicate spectra and affect the accuracy of DAR assessment; deglycosylation is often recommended.[23]
Capillary Electrophoresis (CE)
Separates molecules based on their electrophoretic mobility in a capillary. CE-SDS is used for size-based separation under denaturing conditions.
Purity, size heterogeneity (fragments and aggregates), and DAR distribution.
High resolution and low sample consumption. Can be coupled with MS for enhanced characterization.[24]
Can be less robust than chromatographic methods. Coupling to MS can be challenging.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical techniques discussed.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Objective: To determine the drug-to-antibody ratio distribution of a Phe-Lys linked ADC.
Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. A typical gradient might be 30% to 100% B over 35 minutes.[5]
Monitor the elution profile at 280 nm.
The different peaks correspond to ADC species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.), eluting in order of increasing hydrophobicity.[6]
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Average DAR
Objective: To determine the average DAR of an ADC by analyzing its reduced light and heavy chains.
Materials:
RP-LC column (e.g., Agilent Advance BioMAb RP C4)[19]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[19]
Mobile Phase B: 0.1% TFA in acetonitrile/methanol mixture[19]
Reducing agent: Dithiothreitol (DTT)
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
To reduce the ADC, add DTT solution to a final concentration of 10 mM and incubate at 37°C for 30 minutes.[19]
Equilibrate the RP-LC column with the initial mobile phase conditions.
Inject the reduced ADC sample.
Separate the light and heavy chains using a suitable gradient (e.g., 30-80% B over 6 minutes).[19]
The eluent is directly introduced into the mass spectrometer for analysis.
Deconvolute the mass spectra for the light and heavy chain peaks to determine the masses of the unconjugated and conjugated chains (e.g., L0, L1, H0, H1, H2, H3).
Calculate the average DAR based on the relative abundance and drug loading of each chain.
Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) for Intact ADC Analysis
Objective: To determine the average DAR and DAR distribution of the intact ADC.
Materials:
SEC column (e.g., ACQUITY UPLC Protein BEH SEC)
Mobile Phase: 50 mM Ammonium Acetate
Native MS-compatible mass spectrometer
Procedure:
Equilibrate the SEC column with the ammonium acetate mobile phase.
Inject the ADC sample. The SEC column serves to separate aggregates and fragments while performing an online buffer exchange into the MS-friendly mobile phase.[21]
Elute the sample isocratically.
Introduce the eluent from the main monomer peak into the mass spectrometer operating under native conditions.
Acquire the mass spectrum of the intact ADC.
Deconvolute the spectrum to reveal the mass of the different drug-loaded species.
Calculate the average DAR and DAR distribution from the relative intensities of the deconvoluted peaks.
Visualizing Workflows and Structures
Diagrams are essential tools for illustrating complex processes and relationships in ADC analysis.
Caption: General workflow for ADC homogeneity validation.
Caption: Phe-Lys linker structure and sources of heterogeneity.
Conclusion
Validating the homogeneity of ADCs with Phe-Lys linkers requires a robust and orthogonal analytical strategy. While HIC remains a cornerstone for determining DAR distribution under native conditions, its limitations necessitate complementary techniques. RP-LC-MS provides valuable information on the average DAR and subunit composition, whereas native MS offers a powerful approach for characterizing the intact ADC. Capillary electrophoresis serves as a high-resolution method for assessing purity and size variants. By combining these methods, researchers can build a comprehensive understanding of their ADC's critical quality attributes, ensuring the development of safe, effective, and consistent biotherapeutics.
A Comparative Analysis of ADC Linkers for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in the treatment of solid tumors is critically influenced by the linker technology connecting th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in the treatment of solid tumors is critically influenced by the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the overall therapeutic window. This guide provides an objective comparison of these two major linker classes, supported by experimental data, to inform rational ADC design and development.
At a Glance: Cleavable vs. Non-Cleavable Linkers
Feature
Cleavable Linkers
Non-Cleavable Linkers
Mechanism of Release
Enzymatic cleavage (e.g., by Cathepsin B) or chemical cleavage (e.g., pH, glutathione) in the tumor microenvironment or within the cell.[1][2]
Proteolytic degradation of the antibody backbone within the lysosome.[1][3]
Released Payload
Typically an unmodified, potent cytotoxic drug.[1]
Cytotoxic drug attached to the linker and an amino acid residue.[1][3]
Plasma Stability
Generally lower, with a potential for premature drug release.[1]
Generally higher, leading to a more stable ADC in circulation.[1][3]
Bystander Effect
High, due to the release of membrane-permeable drugs.[1][4]
Low to negligible, as the released payload is often charged and less permeable.[1]
Off-Target Toxicity
Higher potential due to premature release and bystander effect.[2]
Lower potential due to higher stability and a limited bystander effect.[1][2]
Efficacy in Heterogeneous Tumors
Potentially more effective due to the bystander effect.[1]
Potentially less effective as activity is restricted to antigen-positive cells.
Quantitative Comparison of Linker Performance
The following tables summarize key performance indicators for ADCs with cleavable and non-cleavable linkers. The data is compiled from various preclinical studies to provide a comparative overview.
Visualizing the distinct mechanisms of drug release and the typical workflow for evaluating ADC linkers is crucial for a comprehensive understanding.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for the comparative evaluation of ADC linkers.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
Incubation: The ADC is incubated in plasma from various species (e.g., human, mouse, rat) at a concentration of approximately 100 µg/mL at 37°C.[8]
Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
Sample Processing: The ADC is separated from plasma proteins, often using affinity chromatography (e.g., Protein A beads).
Analysis: The purified ADC is analyzed by methods such as LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage. Alternatively, the amount of free payload in the plasma supernatant can be quantified using LC-MS/MS.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.
Incubation: The plates are incubated for a period of 72 to 120 hours.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Bystander Effect Assay (Co-culture)
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
Cell Seeding: A co-culture of antigen-positive and antigen-negative cells is established in 96-well plates. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[4]
ADC Treatment: The co-culture is treated with serial dilutions of the ADC.
Incubation: The plates are incubated for an appropriate duration (e.g., 120 hours).
Imaging and Analysis: The viability of the antigen-negative (fluorescent) cell population is assessed using fluorescence microscopy or flow cytometry. A reduction in the number of fluorescent cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[4]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
Tumor Implantation: Immunodeficient mice are subcutaneously inoculated with human solid tumor cells.
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
ADC Administration: Mice are randomized into groups and treated with the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via intravenous injection.
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is a nuanced decision that depends on the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome. Non-cleavable linkers generally offer enhanced plasma stability, which may translate to a better safety profile.[3] In contrast, cleavable linkers can induce a potent "bystander effect," which is particularly advantageous for treating heterogeneous solid tumors where antigen expression is not uniform.[1] A thorough preclinical evaluation using the methodologies outlined in this guide is essential for selecting the most promising ADC candidate for clinical development.
Navigating the Cellular Gauntlet: A Comparative Guide to Linker Stability in Lysosomal Environments
For researchers, scientists, and drug development professionals, the journey of a therapeutic payload to its intracellular target is fraught with challenges. A critical determinant of success for many targeted therapies,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the journey of a therapeutic payload to its intracellular target is fraught with challenges. A critical determinant of success for many targeted therapies, particularly Antibody-Drug Conjugates (ADCs), is the stability of the chemical linker that tethers the potent payload to its delivery vehicle. This guide provides an objective comparison of linker stability within the harsh, degradative environment of the lysosome, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation drug conjugates.
The lysosome, with its acidic pH and cocktail of powerful enzymes, is the primary site of degradation for internalized antibodies and their conjugated payloads. An ideal linker must act as a steadfast guardian of the payload in systemic circulation to prevent premature release and off-target toxicity. However, upon reaching the target cell and subsequent trafficking to the lysosome, this same linker must be precisely cleaved to unleash the therapeutic agent. This delicate balance between stability and controlled release is paramount to achieving a wide therapeutic window.
Quantitative Comparison of Linker Performance in Lysosomal-Like Environments
The stability and cleavage kinetics of a linker within the lysosome are influenced by its chemical nature. Linkers are broadly classified as cleavable or non-cleavable, with the former designed to be labile to specific triggers within the lysosomal compartment. The following table summarizes the performance of various linker types based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, cell lines, and source of lysosomal enzymes used.
Linker Type
Specific Example
Cleavage Mechanism
Quantitative Stability Data (in Lysosomal-Like Environment)
Key Considerations
Cleavable - Peptide-Based
Valine-Citrulline (Val-Cit)
Enzymatic cleavage by lysosomal proteases, primarily Cathepsin B.[1]
- ~70% cleavage of a vedotin (Val-Cit-MMAE) linker was observed after 4 hours in lysosomal extract, reaching a plateau after three days.[2] - Release rate of MMAE from a ValCit-linked ADC in rat liver lysosomes was approximately 0.51 nM/min.[3]
- Susceptible to premature cleavage by other proteases like neutrophil elastase.[4] - Other lysosomal proteases (Cathepsin L, S, F) can also contribute to cleavage.[1]
Cleavable - Peptide-Based
Gly-Gly-Phe-Gly
Enzymatic cleavage by lysosomal proteases like Cathepsin B.[2]
- ~50% cleavage of a deruxtecan (B607063) (Gly-Gly-Phe-Gly) linker was observed after four hours in lysosomal extract.[2]
- Tetrapeptide linkers may offer greater stability in circulation compared to dipeptides.
Cleavable - Peptide-Based
Asparagine-Asparagine (Asn-Asn)
Enzymatic cleavage by the lysosomal protease legumain.[3][5]
- Release rate of MMAE from an AsnAsn-linked ADC in rat liver lysosomes was completely inhibited by a legumain inhibitor but not a Cathepsin B inhibitor.[3] - Showed comparable or improved efficacy to traditional ValCit-linked ADCs.[3][5]
- Offers an alternative cleavage strategy, potentially avoiding off-target cleavage by enzymes that recognize Val-Cit. - Resistant to cleavage by neutrophil elastase.[3]
Cleavable - pH-Sensitive
Hydrazone
Acid-catalyzed hydrolysis in the low pH environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).
- Slower hydrolysis rates at physiological pH (7.4) but accelerated cleavage at acidic pH. Specific quantitative data on half-life in lysosomes is highly dependent on the specific hydrazone structure.
- Can be prone to instability in systemic circulation, leading to premature drug release.
Cleavable - Disulfide-Based
Disulfide Bonds
Reduction in the presence of high intracellular concentrations of glutathione.
- Stability is dependent on the steric hindrance around the disulfide bond. Quantitative data in isolated lysosomes is less common as the primary cleavage trigger is glutathione, which is more abundant in the cytosol.
- The reducing environment of the lysosome can contribute to cleavage, but the primary mechanism is often considered cytosolic.
Non-Cleavable
Thioether (e.g., SMCC)
Relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload-linker-amino acid catabolite.[6]
- Generally exhibit high stability in lysosomal extracts with minimal premature payload release. The rate of payload liberation is dependent on the overall degradation rate of the antibody.
- The released payload is modified with the linker and a residual amino acid, which may impact its activity. - Offers greater plasma stability and potentially a wider therapeutic window.
Experimental Protocols
Accurate and reproducible assessment of linker stability in a lysosomal-like environment is crucial for the preclinical development of ADCs. Below are detailed methodologies for key experiments.
In Vitro Lysosomal Stability Assay
This assay evaluates the rate and extent of payload release from an ADC upon incubation with isolated lysosomal enzymes.
Objective: To quantify the release of the cytotoxic payload from an ADC in the presence of lysosomal enzymes over time.
Materials:
Antibody-Drug Conjugate (ADC) of interest
Commercially available purified liver lysosomes (e.g., rat or human) or a lysosomal fraction prepared in-house.[7]
Assay Buffer: Typically a low pH buffer to mimic the lysosomal environment (e.g., 50 mM sodium acetate, pH 4.5-5.5) containing a reducing agent like dithiothreitol (B142953) (DTT) if required for enzyme activity.
Quenching Solution: Cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction and precipitate proteins.
Control ADC with a non-cleavable linker.
LC-MS/MS system for analysis.
Methodology:
Preparation of Lysosomal Lysate: If using a commercial preparation, follow the manufacturer's instructions for thawing and dilution. The protein concentration of the lysate should be determined.
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration typically in the µg/mL to mg/mL range) with the prepared lysosomal lysate in the pre-warmed assay buffer.[2]
Incubation: Incubate the reaction mixture at 37°C.
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Quenching: Immediately stop the reaction at each time point by adding an excess of cold quenching solution to the aliquot.
Sample Preparation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
Analysis: Carefully collect the supernatant, which contains the released payload, and analyze it using a validated LC-MS/MS method.[8][9]
LC-MS/MS Analysis of Released Payload
This method provides sensitive and specific quantification of the free payload released from the ADC.
Objective: To quantify the concentration of the released payload in the supernatant from the in vitro lysosomal stability assay.
Methodology:
Chromatographic Separation: Inject the supernatant onto a suitable reverse-phase HPLC column (e.g., C18) to separate the payload from other components in the complex matrix.[2] A gradient elution with mobile phases such as water and acetonitrile (B52724) containing 0.1% formic acid is commonly used.[2]
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Quantification: A specific precursor-to-product ion transition for the payload and the internal standard is monitored. The peak area ratio of the analyte to the internal standard is used to quantify the concentration of the released payload by referencing a standard curve prepared with known concentrations of the payload.[10]
Visualizing the Process: Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in ADC trafficking and payload release.
Caption: Experimental workflow for an in vitro lysosomal stability assay.
Caption: Intracellular trafficking and payload release pathways for ADCs.
Personal protective equipment for handling Boc-Phe-(Alloc)Lys-PAB-PNP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Phe-(Alloc)Lys-PAB-PNP. The following procedures for personal protective equipmen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Phe-(Alloc)Lys-PAB-PNP. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Boc-Phe-(Alloc)Lys-PAB-PNP, based on guidelines for similar chemical structures.[1][2][3]
Body Part
Personal Protective Equipment
Material/Type
Specifications and Remarks
Eyes/Face
Safety Goggles with side shields or Face Shield
Polycarbonate
Must provide a complete seal around the eyes to protect from dust and splashes.[1]
Hands
Chemical-resistant gloves
Nitrile or Neoprene
Check for and remove any pinholes or tears before use. Dispose of contaminated gloves immediately.
Body
Laboratory Coat or Full Suit
Non-porous material
A full suit is recommended for large quantities or when there is a significant risk of spillage.[1]
Respiratory
Dust Respirator or NIOSH-approved Respirator
N95 or higher
Use a dust respirator for handling small quantities of the solid.[1] For larger spills or when engineering controls are insufficient, a self-contained breathing apparatus (SCBA) should be used.[1]
Feet
Closed-toe shoes and Boots
Chemical-resistant
Boots are recommended when handling large quantities or in case of spills.[1]
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize risk. The following step-by-step plan outlines the safe handling of Boc-Phe-(Alloc)Lys-PAB-PNP from preparation to experimental use.
Preparation and Area Inspection:
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
Verify that an eyewash station and safety shower are readily accessible.[2]
Clear the workspace of any unnecessary items to prevent contamination and accidents.
Donning Personal Protective Equipment (PPE):
Put on all required PPE as detailed in the table above before handling the chemical.
Weighing and Aliquoting:
Handle the solid compound in a designated area, such as a weighing station within a fume hood, to control dust.
Use appropriate tools to handle the material and avoid creating dust.[1]
Experimental Procedure:
When working with the compound in solution, handle it within a fume hood to avoid inhalation of any aerosols or vapors.
Keep the container tightly closed when not in use.[1]
Post-Experiment Decontamination:
Wipe down all work surfaces with an appropriate solvent and cleaning agent.
Properly dispose of all contaminated materials as outlined in the disposal plan below.
Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of Boc-Phe-(Alloc)Lys-PAB-PNP and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
Do not mix Boc-Phe-(Alloc)Lys-PAB-PNP waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Keep the compound in its original container or a clearly labeled, sealed waste container.
Solid Waste Disposal:
Collect any solid residue of Boc-Phe-(Alloc)Lys-PAB-PNP and contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, sealed waste container.
Liquid Waste Disposal:
Collect all solutions containing Boc-Phe-(Alloc)Lys-PAB-PNP in a separate, sealed, and clearly labeled hazardous waste container.
Final Disposal:
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2]
Contact your institution's EHS office for specific guidance on the disposal of this chemical.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal procedures for Boc-Phe-(Alloc)Lys-PAB-PNP.
Caption: Workflow for the safe handling and disposal of Boc-Phe-(Alloc)Lys-PAB-PNP.